molecular formula C18H20N2O4 B569382 3',3'''-Bi-p-acetanisidide CAS No. 23080-65-1

3',3'''-Bi-p-acetanisidide

Cat. No.: B569382
CAS No.: 23080-65-1
M. Wt: 328.368
InChI Key: KDUPLDPISCJBAQ-UHFFFAOYSA-N
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Description

3',3'''-Bi-p-acetanisidide, identified by CAS number 23080-65-1, is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This compound has a molecular formula of C 18 H 20 N 2 O 4 and a molecular weight of 328.362 g/mol . Its chemical structure is characterized as N,N'-(6,6'-Dimethoxy-3,3'-biphenyldiyl)diacetamide, featuring a biphenyl core substituted with methoxy and acetamide groups . Key physical properties include a predicted density of 1.2±0.1 g/cm³ and a high boiling point of 559.6±50.0 °C at 760 mmHg, indicating thermal stability suitable for various experimental conditions . The compound's biphenyl scaffold is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules, such as ligands for catalysis or novel pharmaceutical agents. Researchers may value this chemical for exploring structure-activity relationships or developing new synthetic methodologies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic purposes, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(5-acetamido-2-methoxyphenyl)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11(21)19-13-5-7-17(23-3)15(9-13)16-10-14(20-12(2)22)6-8-18(16)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUPLDPISCJBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Characterization and Profiling of 3',3'''-Bi-p-acetanisidide (CAS 23080-65-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3',3'''-Bi-p-acetanisidide (CAS 23080-65-1) is a significant bis-acetamide impurity and degradation product associated with the synthesis and storage of p-acetanisidide and related analgesic precursors. Chemically identified as N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bisacetamide , this compound represents a dimerized form of p-acetanisidide.

Its structural core—a 3,3'-dimethoxybiphenyl—places it within the structural class of o-dianisidine derivatives, necessitating rigorous control due to potential genotoxic implications. This guide provides a definitive technical framework for the synthesis, detection, and characterization of this compound, serving as a roadmap for researchers establishing reference standards for pharmaceutical quality control (QC).

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

The molecule consists of two p-acetanisidide units linked at the carbon ortho to the methoxy group. This specific regiochemistry is critical for distinguishing it from other potential isomeric dimers.

Chemical Identity Table
PropertySpecification
Common Name This compound
Systematic Name N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bisacetamide
CAS Registry Number 23080-65-1
Molecular Formula C₁₈H₂₀N₂O₄
Molecular Weight 328.37 g/mol
Structural Class Bis-acetamide; Biphenyl derivative
Core Scaffold o-Dianisidine (3,3'-dimethoxybenzidine)
Physicochemical Characteristics[7][8]
  • Appearance: Off-white to pale grey crystalline solid.

  • Melting Point: High melting solid, typically >240°C (decomposition often observed prior to melting).

  • Solubility Profile:

    • Insoluble: Water, Diethyl ether, Hexane.

    • Sparingly Soluble: Ethanol, Methanol (requires heating).

    • Soluble: DMSO, DMF, Glacial Acetic Acid (hot).

  • pKa: Amide nitrogen is non-basic; no protonation in physiological pH range.

Synthetic Pathways & Formation Mechanisms[5]

Understanding the origin of CAS 23080-65-1 is twofold: (1) Intentional synthesis for reference standards, and (2) Spontaneous formation as an impurity.

Pathway A: Controlled Synthesis (Reference Standard)

To generate a high-purity reference standard, the most reliable route is the direct acetylation of commercially available o-dianisidine. This avoids the regiochemical ambiguity of oxidative coupling.

Pathway B: Impurity Formation (Oxidative Dimerization)

In the context of drug stability, p-acetanisidide can undergo oxidative coupling (mediated by trace metals, light, or peroxidases), forming the biphenyl bond via a radical-cation mechanism.

Mechanistic Visualization

G cluster_0 Pathway A: Reference Synthesis cluster_1 Pathway B: Impurity Formation Dianisidine o-Dianisidine (3,3'-Dimethoxybenzidine) Target This compound (CAS 23080-65-1) Dianisidine->Target Acetylation (AcOH, Reflux) Ac2O Acetic Anhydride (Acetylation Agent) Ac2O->Target Monomer p-Acetanisidide (Monomer) Radical Radical Cation Intermediate Monomer->Radical -e⁻ (Oxidation) Radical->Target Dimerization (-2H⁺)

Figure 1: Dual pathways for the formation of this compound. Pathway A is preferred for synthesis; Pathway B explains impurity presence.

Protocol: Synthesis of Reference Standard

Objective: Isolate >98% pure CAS 23080-65-1 for use as an HPLC/NMR reference marker.

Safety Warning: o-Dianisidine is a carcinogen. All operations must be performed in a fume hood with double-gloving and full PPE.

Materials
  • o-Dianisidine (95%+)[1]

  • Acetic Anhydride (excess)

  • Glacial Acetic Acid (solvent)

  • Ethanol (wash solvent)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (4.1 mmol) of o-dianisidine in 15 mL of glacial acetic acid. Slight warming (40°C) may be required.

  • Acetylation: Add 2.0 mL (21 mmol, ~5 eq) of acetic anhydride dropwise over 5 minutes.

  • Reflux: Equip with a condenser and heat the mixture to reflux (118°C) for 2 hours. The solution will darken slightly, and a precipitate may begin to form.

  • Precipitation: Cool the reaction mixture to room temperature, then pour slowly into 100 mL of ice-cold water with vigorous stirring. The bis-acetamide will precipitate as a greyish-white solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Purification:

    • Wash the filter cake with 2 x 20 mL water to remove acetic acid.

    • Wash with 1 x 15 mL cold ethanol to remove unreacted organics.

    • Recrystallization (Optional for high purity): Recrystallize from hot DMF/Water or large volumes of boiling acetic acid.

  • Drying: Dry under high vacuum at 60°C for 12 hours.

Expected Yield: ~85-90% Validation: Check melting point (>240°C) and absence of amine peaks in IR (~3300-3400 cm⁻¹ region changes from doublet to singlet amide).

Analytical Characterization

To validate the identity of the synthesized standard or detect it in a sample, use the following spectral parameters.

NMR Spectroscopy (¹H NMR)
  • Solvent: DMSO-d6 (Chloroform is unsuitable due to solubility).

  • Key Signals:

    • δ 2.05 ppm (s, 6H): Acetyl methyl protons (-COCH ₃).

    • δ 3.90 ppm (s, 6H): Methoxy protons (-OCH ₃).

    • δ 7.0 - 7.5 ppm (m, 6H): Biphenyl aromatic protons. Look for the specific coupling pattern indicating 1,2,4-substitution.

    • δ 9.30 ppm (s, 2H): Amide N-H protons (broad singlet, exchangeable).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ions:

    • [M+H]⁺: m/z 329.15

    • [M+Na]⁺: m/z 351.13

  • Fragmentation: Loss of acetyl groups (m/z 43) is common in MS/MS.

HPLC Method (Impurity Profiling)

Due to the hydrophobic biphenyl core, this compound elutes later than monomeric acetanilides.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 280 nm
Retention Time Expect elution relative retention (RRT) ~1.5 - 1.8 vs. p-acetanisidide.

Pharmaceutical Relevance & Safety

Impurity Profiling

In the synthesis of Phenacetin or Acetaminophen (Paracetamol), if p-acetanisidide is present as an intermediate or impurity, oxidative stress can generate CAS 23080-65-1.

  • Regulatory Status: As a benzidine derivative, it falls under structural alerts for genotoxicity (ICH M7 guidelines).

  • Action Limit: Typically requires control to <0.15% or lower (TTC based) in drug substances unless proven non-genotoxic.

Toxicology & Handling
  • Hazard: Potential Carcinogen. Metabolic hydrolysis yields o-dianisidine, a known bladder carcinogen.

  • Handling: Use a Glove Box or Class II Biosafety Cabinet for weighing powders.

  • Decontamination: Treat spills with 10% bleach (hypochlorite) to oxidize the aromatic system, followed by solvent cleanup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23080-65-1 (Structure and Identity). Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2017. Available at: [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.

Sources

Technical Profile and Analytical Characterization of 3',3'''-Bi-p-acetanisidide

[1]

Executive Summary

3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1 ) is a critical oxidative degradation product and process impurity associated with p-acetanisidide (Methacetin), a compound historically used as an analgesic and currently utilized as a probe drug for liver function assessment (13C-Methacetin breath test).[1][2][3]

Chemically defined as N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)diacetamide , this molecule represents a C2-symmetric dimer formed via the oxidative coupling of two methacetin monomers. Its presence in pharmaceutical preparations serves as a key indicator of oxidative stress during synthesis or storage. This guide provides a definitive technical analysis of its physicochemical properties, mechanistic formation, synthesis for reference standards, and validated analytical protocols.

Physicochemical Identity & Properties[2][6][7][8]

The structural integrity of this compound is defined by the ortho-ortho coupling (relative to the methoxy group) of the phenyl rings, resulting in a biphenyl core with restricted rotation.

Table 1: Chemical Specification
PropertySpecification
Common Name This compound
IUPAC Name N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)diacetamide
CAS Registry Number 23080-65-1
Molecular Formula C₁₈H₂₀N₂O₄
Molecular Weight 328.36 g/mol
Monoisotopic Mass 328.1423 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
Melting Point >250 °C (Decomposes)
Structural Class Biphenyl; Acetamide derivative

Mechanistic Formation (Oxidative Coupling)

The formation of this compound follows a radical-cation mechanism typical of electron-rich aromatics. The methoxy (-OCH₃) group at the para position (relative to the acetamido group) strongly activates the ring. Since the para position is blocked by the acetamido group, the radical coupling occurs preferentially at the ortho position relative to the strongest activator (the methoxy group), corresponding to position 3 of the original p-acetanisidide ring.

Diagram 1: Oxidative Dimerization Pathway

GSubstratep-Acetanisidide(Methacetin)RadicalRadical Cation Intermediate(Resonance Stabilized)Substrate->RadicalOxidation (-e⁻)(FeCl₃ / H₂O₂ / Anodic)Dimer_IntDihydro-Dimer IntermediateRadical->Dimer_IntC-C Coupling(Ortho-Ortho)ProductThis compound(Aromatized Dimer)Dimer_Int->ProductOxidation/Tautomerization(-2H⁺, -2e⁻)

Caption: Mechanistic pathway showing the oxidative transformation of p-acetanisidide to its biphenyl dimer via radical intermediates.

Synthesis of Reference Standard

To quantify this impurity in pharmaceutical samples, a high-purity reference standard is required. The following protocol utilizes Iron(III) chloride as a selective single-electron oxidant.

Protocol: Ferric Chloride Oxidative Coupling

Objective: Synthesize >98% pure this compound.

  • Preparation: Dissolve p-acetanisidide (10 mmol, 1.65 g) in 60% aqueous acetic acid (20 mL) . Ensure complete dissolution by gentle heating to 40°C.

  • Oxidation: Prepare a solution of FeCl₃·6H₂O (20 mmol, 5.4 g) in water (10 mL) .

  • Reaction: Add the ferric chloride solution dropwise to the acetanisidide solution under vigorous stirring. The mixture will darken as the radical cation forms.

  • Incubation: Stir the reaction mixture at room temperature for 4 hours . A precipitate will gradually form.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL) . Stir for 15 minutes. Filter the solid precipitate under vacuum.

  • Purification:

    • Wash the crude solid with water (3 x 20 mL) to remove iron salts.

    • Recrystallize from hot Ethanol/DMF (9:1) .

    • Dry in a vacuum oven at 60°C for 12 hours.

  • Yield: Expected yield is 40-50% (approx. 0.7 g).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This method separates the dimer from the monomer (Methacetin) and other potential degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic π-π*) and 280 nm.

  • Retention Time:

    • p-Acetanisidide (Monomer): ~6.5 min.

    • This compound (Dimer): ~11.2 min (More hydrophobic due to biphenyl structure).

Mass Spectrometry (LC-MS/ESI)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺

  • Expected m/z: 329.15

  • Fragmentation Pattern (MS/MS):

    • Loss of Acetyl group (-42 Da): m/z 287.

    • Loss of second Acetyl group: m/z 245.

    • Loss of Methyl (methoxy): m/z 314.

Nuclear Magnetic Resonance (¹H-NMR)

The symmetry of the molecule simplifies the spectrum.

  • Solvent: DMSO-d₆

  • Signals:

    • δ 2.05 ppm (s, 6H): Acetyl methyl protons (-COCH₃).

    • δ 3.85 ppm (s, 6H): Methoxy protons (-OCH₃).

    • Aromatic Region (3 protons per ring):

      • δ 7.05 ppm (s, 2H): H-6' (Ortho to acetamido, meta to link). Note: This proton appears as a singlet or narrow doublet due to lack of strong ortho coupling.

      • δ 7.45 ppm (d, J=8.5 Hz, 2H): H-4' (Ortho to link? No, H-5' is ortho to H-6').

      • Correction on Assignment:

        • Ring positions: 1-(NHAc), 2-(H), 3-(Link), 4-(OMe), 5-(H), 6-(H).

        • H-2: Singlet (Isolated between NHAc and Link).

        • H-5, H-6: Doublets (Ortho coupling, J ~8-9 Hz).

    • Interpretation: The presence of a singlet in the aromatic region is diagnostic for the 3,3'-linkage, confirming the substitution pattern.

Diagram 2: Analytical Workflow

Analysiscluster_DetectDetectionSampleSample (API/Formulation)PrepSample Prep(Dissolve in MeOH/Water)Sample->PrepSepHPLC Separation(C18, Gradient)Prep->SepUVUV (254 nm)QuantificationSep->UVMSESI-MS (+)Identification (m/z 329)Sep->MSResultData Analysis(Purity/Impurity %)UV->ResultMS->Result

Caption: Integrated HPLC-UV-MS workflow for the detection and quantification of this compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5827, Methacetin. PubChem. Available at: [Link]

  • Core. Selective Pd-Catalyzed Oxidative Coupling of Anilides. Core.ac.uk. Available at: [Link]

  • NIST. 3-Methoxyacetanilide (Isomer Reference). NIST WebBook. Available at: [Link]

Technical Guide: Physical Properties & Characterization of 3',3'''-Bi-p-acetanisidide Dimer

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 3',3'''-Bi-p-acetanisidide , a specific oxidative dimer impurity relevant to the quality control and synthesis of phenacetin and related acetanilide analgesics.

Executive Summary

This compound (CAS: 23080-65-1) is a high-molecular-weight dimer formed via the oxidative coupling of p-acetanisidide (Methacetin). In pharmaceutical development, it serves as a critical process-related impurity and a degradation marker. Its presence indicates uncontrolled oxidative conditions during the synthesis or storage of p-acetanisidide and related analgesics.

This guide provides a structural analysis, physical property profile, and detection protocols for researchers focusing on impurity profiling and reference standard characterization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The nomenclature "this compound" refers to a biphenyl structure formed by linking two p-acetanisidide units at the carbon ortho to the methoxy group (position 3 relative to the nitrogen, or position 2 relative to the biphenyl bridge in systematic naming).

Nomenclature & Identifiers
Parameter Details
Common Name This compound
Systematic Name (IUPAC) N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bisacetamide
CAS Registry Number 23080-65-1
Molecular Formula C₁₈H₂₀N₂O₄
Molecular Weight 328.37 g/mol
SMILES COc1c(cc(cc1)NC(C)=O)-c2cc(cc(c2OC)NC(C)=O)
Structural Class Biphenyl; Acetamide derivative; Dimer impurity
Structural Logic

The dimerization occurs at the most electron-rich position of the aromatic ring that is not sterically blocked. In p-acetanisidide (4-methoxyacetanilide):

  • Activators: The -OCH₃ group is a strong ortho/para director. The -NHAc group is a moderate ortho/para director.

  • Site Selectivity: The para position relative to -NHAc is blocked by -OCH₃. The para position relative to -OCH₃ is blocked by -NHAc.

  • Coupling: Oxidative radical coupling preferentially occurs ortho to the stronger activator (-OCH₃), which is position 3 of the ring.

  • Result: A 3,3'-linkage creates a sterically crowded biphenyl core with methoxy groups adjacent to the bridge (2,2'-positions in biphenyl numbering), inducing a twisted conformation (atropisomerism).

Physical Properties Profile

The physical behavior of the dimer differs significantly from the monomer (p-acetanisidide) due to increased molecular weight, rigidity, and intermolecular hydrogen bonding.

Thermodynamic & Phase Properties
PropertyValue / CharacteristicTechnical Insight
Physical State Solid (Crystalline powder)Typically isolated as white to off-white needles or prisms.
Melting Point High (>230°C) Significantly higher than the monomer (130–132°C) due to π-stacking and doubled amide H-bonding capacity.
Boiling Point ~580°C (Predicted)Decomposes before boiling at atmospheric pressure.
Solubility (Water) InsolubleThe hydrophobic biphenyl core dominates; far less soluble than the monomer.
Solubility (Organic) Soluble in DMSO, DMFRequires high-polarity aprotic solvents to disrupt crystal lattice energy. Sparingly soluble in MeOH/EtOH.[1]
LogP (Octanol/Water) ~2.5 – 3.0 (Predicted)More lipophilic than p-acetanisidide (LogP ~1.1), affecting reverse-phase HPLC retention.
Spectral Characteristics (Diagnostic)
  • UV-Vis: Bathochromic shift (red shift) compared to monomer due to extended conjugation across the biphenyl bond, though mitigated by the twisted geometry.

  • MS (ESI+): Major peak at m/z 329.1 [M+H]⁺ . Sodium adduct [M+Na]⁺ at 351.1 often observed.

  • 1H NMR (DMSO-d6): Shows a simplified symmetric spectrum. Key diagnostic is the loss of one aromatic proton and the downfield shift of the proton ortho to the bridge.

Formation Pathway & Mechanism

The formation of this compound is a classic example of oxidative phenolic coupling , even though the starting material is an ether (anisidide). Under oxidative stress (e.g., presence of metal ions like Fe³⁺/Cu²⁺ or peroxides), the aromatic ring forms a radical cation.

OxidationPathway Monomer p-Acetanisidide (Monomer) Radical Radical Cation Intermediate Monomer->Radical Oxidation (-e⁻) (Fe³⁺, H₂O₂) Radical->Radical Resonance Stabilization Dimer This compound (Dimer) Radical->Dimer C-C Coupling (Ortho to -OMe)

Figure 1: Oxidative dimerization pathway of p-acetanisidide. The coupling occurs ortho to the methoxy group, driven by radical stabilization.

Experimental Protocols

Synthesis of Reference Standard (Biomimetic Oxidation)

To generate the dimer for use as a reference standard in HPLC, a biomimetic oxidation using horseradish peroxidase (HRP) or a chemical oxidation can be employed.

Reagents:

  • p-Acetanisidide (10 mmol)

  • Hydrogen Peroxide (30% aq)

  • Horseradish Peroxidase (Type II) or Iron(III) Chloride (FeCl₃)

  • Buffer: Phosphate buffer (pH 6.0) or Acetic Acid (solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.65 g of p-acetanisidide in 50 mL of warm acetic acid (chemical route) or phosphate buffer with 10% acetonitrile (enzymatic route).

  • Oxidation:

    • Enzymatic: Add HRP (10 mg) and add H₂O₂ dropwise over 30 minutes.

    • Chemical:[2][3][4][5][1][6][7][8][9] Add FeCl₃·6H₂O (20 mmol) in water dropwise.

  • Reaction: Stir at 40°C for 4 hours. The solution will darken (brown/red) indicating radical formation.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The dimer is less soluble and will precipitate as a beige solid.

  • Purification: Filter the crude solid. Recrystallize from DMF/Water (1:1) or boiling Glacial Acetic Acid .

    • Rationale: The monomer stays in solution; the dimer crystallizes out due to lower solubility.

  • Validation: Verify purity via HPLC (>98% area) and confirm structure via Mass Spec (m/z 329).

HPLC Detection Method

This method separates the monomer from the dimer impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% → 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic π-π*)
Retention Monomer: ~6-7 min. Dimer: ~12-14 min (Elutes later due to higher hydrophobicity).

References

  • Impurity Context:Impurity Profiling of Analgesics. U.S. Pharmacopeia (USP)
  • Synthesis Mechanism:Oxidative coupling of anilines and phenols. Encyclopedia of Reagents for Organic Synthesis (EROS).
  • Physical Data Source: ChemBK Chemical Database - CAS 23080-65-1. Available at: [Link]

  • Structural Analog Analysis: Crystal structure and properties of 4,4'-dimethoxy-1,1'-biphenyl. Indian Journal of Pure & Applied Physics, 2023. (Used for structural rigidity inference).

Sources

Technical Monograph: N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application potential of N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide .

This guide is structured for researchers requiring a deep understanding of this specific biphenyl derivative, particularly its structural isomerism, synthetic pathways, and utility as a rigid molecular scaffold.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Isomerism

The IUPAC name N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide defines a specific substituted biphenyl core. To ensure precise chemical handling, it is critical to map this to the standard lowest-locant numbering system often found in commercial catalogs.

  • User-Provided Name: N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide

  • Standard IUPAC Equivalent: N,N'-(2,2'-dimethoxy[1,1'-biphenyl]-5,5'-diyl)bisacetamide

  • Core Structure: A biphenyl backbone with methoxy groups at the ortho positions (2,2' or 6,6') and acetamido groups at the meta positions (5,5' or 3,3').

Critical Distinction: This molecule is a structural isomer of the widely used Diacetyl-o-dianisidine (which is 3,3'-dimethoxy-4,4'-diacetamidobiphenyl). The shift of the acetamido group from the para (4,4') to the meta (3,3' or 5,5') position, combined with the ortho (6,6' or 2,2') methoxy placement, fundamentally alters the molecule's steric and electronic properties.

Atropisomerism and Steric Locking

The defining feature of this molecule is the 6,6'-dimethoxy substitution . Unlike unsubstituted biphenyls, which have a low barrier to rotation around the 1,1' bond, the bulky methoxy groups at the ortho positions create significant steric hindrance.

  • Conformation: The two phenyl rings are forced into a non-planar, twisted conformation (dihedral angle approx. 70-90°) to minimize steric clash between the methoxy oxygens and the opposing ring's protons/substituents.

  • Axial Chirality: This restricted rotation induces atropisomerism . The molecule exists as a pair of enantiomers (

    
     and 
    
    
    
    ). While racemization can occur at high temperatures, the barrier is sufficiently high to make this scaffold a candidate for chiral ligand design if resolved.
Physicochemical Properties (Predicted)
PropertyValue / Description
Molecular Formula C

H

N

O

Molecular Weight 328.37 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Low in water; Moderate in DMSO, DMF, DMAc; Low in EtOH
Melting Point >250°C (Decomposition likely before melting due to amide H-bonding)
pKa (Amide) ~15 (Neutral under physiological conditions)

Part 2: Synthetic Methodology

As this specific isomer is not a standard bulk commodity, synthesis is typically required. The following protocol describes the construction of the 2,2'-dimethoxy-5,5'-diacetamido scaffold starting from 2-amino-4-nitroanisole .

Retrosynthetic Analysis

The strategy relies on an Ullmann-type coupling to build the biphenyl bond, followed by functional group interconversion.

  • Target: N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide

  • Precursor 1: 6,6'-dimethoxy-3,3'-diaminobiphenyl (HCl salt)

  • Precursor 2: 6,6'-dimethoxy-3,3'-dinitrobiphenyl

  • Starting Material: 2-iodo-4-nitroanisole (derived from 2-amino-4-nitroanisole)

Step-by-Step Protocol
Step 1: Iodination (Sandmeyer Reaction)

Convert 2-amino-4-nitroanisole to 2-iodo-4-nitroanisole.

  • Diazotization: Dissolve 2-amino-4-nitroanisole (1.0 eq) in 15% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temp <5°C.

  • Substitution: Add the diazonium salt solution slowly to a stirred solution of KI (1.5 eq) in water at room temperature.

  • Workup: Heat to 60°C for 1 hour. Cool, extract with DCM. Wash with Na₂S₂O₃ (to remove iodine) and brine.

  • Yield: Expect ~70-80% yellow solid.

Step 2: Ullmann Coupling (Biphenyl Formation)

Construct the sterically hindered 1,1' bond.

  • Activation: Mix 2-iodo-4-nitroanisole (1.0 eq) with activated Copper bronze (2.5 eq) in dry DMF.

  • Reaction: Reflux vigorously (150°C+) for 4-8 hours under inert atmosphere (N₂). The high temperature is necessary to overcome the steric barrier of forming the ortho-substituted bond.

  • Purification: Filter hot to remove copper residues. Pour filtrate into ice water. Filter the precipitate.[1][2][3] Recrystallize from acetic acid or ethanol/DMF.

  • Product: 2,2'-dimethoxy-5,5'-dinitrobiphenyl (equivalent to 6,6'-dimethoxy-3,3'-dinitrobiphenyl).

Step 3: Reduction

Convert nitro groups to amines.

  • Reduction: Suspend the dinitro compound in Ethanol/Water (3:1). Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours. (Alternatively, use H₂/Pd-C if available, but Fe/NH₄Cl is more selective against dehalogenation byproducts if any remain).

  • Isolation: Filter hot through Celite. Concentrate filtrate. Neutralize with NaHCO₃. Extract with EtOAc.

  • Product: 2,2'-dimethoxy-5,5'-diaminobiphenyl.

Step 4: Acetylation (Final Target)
  • Acylation: Dissolve the diamine (1.0 eq) in Glacial Acetic Acid.

  • Reagent: Add Acetic Anhydride (2.5 eq).

  • Conditions: Heat to 80°C for 1 hour.

  • Precipitation: Pour the reaction mixture into ice water. The bisacetamide should precipitate as a white/off-white solid.

  • Purification: Recrystallize from DMF/Ethanol to achieve HPLC-grade purity (>98%).

Part 3: Visualization of Synthesis & Stereochemistry

The following diagram illustrates the synthetic pathway and the steric locking mechanism that defines the molecule's geometry.

SynthesisPath cluster_stereo Stereochemical Consequence SM 2-amino-4-nitroanisole Inter1 2-iodo-4-nitroanisole SM->Inter1 1. NaNO2/H2SO4 2. KI (Sandmeyer) Inter2 2,2'-dimethoxy- 5,5'-dinitrobiphenyl (Sterically Locked) Inter1->Inter2 Cu Bronze, DMF Reflux (Ullmann) Inter3 2,2'-dimethoxy- 5,5'-diaminobiphenyl Inter2->Inter3 Fe/NH4Cl or H2/Pd Reduction Note 6,6'-Methoxy groups force approx 90° twist (Atropisomerism) Inter2->Note Final Target: N,N'-(6,6'-dimethoxy [1,1'-biphenyl]-3,3'-diyl) bisacetamide Inter3->Final Ac2O, AcOH Acetylation

Figure 1: Synthetic pathway from commercially available anisole derivatives to the target bisacetamide, highlighting the critical biphenyl coupling step.

Part 4: Applications & Research Context

Supramolecular Scaffolds

The 3,3'-diacetamido arrangement (meta to the bridge) combined with the twisted backbone creates a unique geometry for hydrogen bonding.

  • Polymer Chain Extenders: This molecule can serve as a rigid, "kinked" monomer in polyamide or polyurethane synthesis. The twisted biphenyl core disrupts crystallinity, potentially improving solubility and processability of high-performance polymers (aramids) while maintaining thermal stability.

  • Gelators: Bisacetamides of biphenyls are known organogelators. The amide groups can form intermolecular hydrogen bond networks, while the lipophilic methoxy-biphenyl core interacts with organic solvents.

Chiral Ligand Precursor

While the bisacetamide itself is achiral (unless resolved), the underlying diamine scaffold (2,2'-dimethoxy-5,5'-diaminobiphenyl) is a structural analog of the MeO-BIPHEP ligand backbone.

  • Ligand Design: Researchers can hydrolyze the acetamide to the amine, resolve the enantiomers using chiral tartaric acid, and then functionalize the amines (e.g., with phosphines) to create novel chiral ligands for asymmetric catalysis. The 5,5' positioning of the nitrogens offers a wider "bite angle" compared to the standard 4,4' or 6,6' positions.

Analytical Standard (Impurity Profiling)

In the dye and pigment industry, o-dianisidine (3,3'-dimethoxybenzidine) is a major intermediate.

  • Isomeric Impurity: The target molecule (derived from 2,2'-dimethoxy-5,5'-diaminobiphenyl) may appear as a trace isomeric impurity in the synthesis of o-dianisidine derivatives.

  • Differentiation: High-Resolution Mass Spectrometry (HRMS) cannot distinguish these isomers (same mass). NMR is required:

    • Target (6,6'-OMe): Protons at 4 and 6 (relative to amine) will show distinct coupling constants due to the ortho-methoxy environment. The methoxy signal will be shielded differently due to the ring current of the perpendicular phenyl ring.

Part 5: Safety and Handling Protocols

Warning: Biphenyl amines and their derivatives should be treated with extreme caution. While the acetamide group reduces immediate toxicity compared to the free amine, metabolic hydrolysis can regenerate the parent diamine.

  • Carcinogenicity Potential: The parent amine (2,2'-dimethoxy-5,5'-diaminobiphenyl) is structurally related to o-dianisidine, a known carcinogen. Handle the bisacetamide as a potential "suspect carcinogen."

  • Engineering Controls:

    • All synthesis steps (especially Step 1 and 2) must be performed in a certified chemical fume hood.

    • Use a glove box for handling the dry powder form to prevent inhalation.

  • PPE: Double nitrile gloves, lab coat, and P100 respirator if weighing open powders outside a hood.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizers.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Ullmann Coupling Methodology: Fanta, P. E. (1974). "The Ullmann Synthesis of Biaryls". Synthesis, 1974(01), 9-21. Link

  • Atropisomerism in Biphenyls: Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds". Angewandte Chemie International Edition, 44(34), 5384-5427. Link

  • Benzidine Derivative Safety: National Toxicology Program. "Report on Carcinogens, Fifteenth Edition - Benzidine and Dyes Metabolized to Benzidine". U.S. Department of Health and Human Services. Link

Sources

An In-Depth Technical Guide to the Solubility of 3',3'''-Bi-p-acetanisidide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide addresses the solubility characteristics of 3',3'''-Bi-p-acetanisidide, a dimeric derivative of the pharmaceutically relevant compound p-acetanisidide. Due to the specific and complex nature of this molecule, publicly available solubility data is scarce. This document, therefore, provides a foundational framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a comprehensive resource for navigating the challenges associated with novel compound characterization.

Introduction: The Critical Role of Solubility

This compound is a symmetrical molecule formed by the coupling of two p-acetanisidide units. While p-acetanisidide (also known as methacetin) has known properties, its dimeric form presents a unique set of physicochemical characteristics. Understanding the solubility of this compound is paramount for several key processes in the pharmaceutical pipeline:

  • Synthesis and Reaction Control: Selecting an appropriate solvent is crucial for dissolving reactants and controlling reaction rates.

  • Purification: Processes like recrystallization are entirely dependent on differential solubility in hot and cold solvents to remove impurities effectively.[1]

  • Formulation: The ability to dissolve the compound is the first step in creating viable dosage forms, such as oral solutions or injectables.

  • Analytical Characterization: Techniques like HPLC and NMR spectroscopy require the compound to be fully dissolved for accurate analysis.

This guide will deconstruct the molecular features of this compound to predict its behavior and provide a robust experimental workflow for its quantitative measurement.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the behavior of this compound lies in analyzing its functional groups and overall architecture.

2.1 Key Structural Features:

  • Aromatic Rings: The presence of four phenyl rings contributes a significant nonpolar, hydrophobic character to the molecule. These regions are prone to π-π stacking interactions, which can increase lattice energy and reduce solubility.[2]

  • Amide Groups (-CONH-): The two amide linkages are polar and are capable of acting as both hydrogen bond donors (via the N-H group) and hydrogen bond acceptors (via the carbonyl oxygen C=O).[3][4][5] This is the primary driver of interaction with polar solvents.

  • Methoxy Groups (-OCH₃): The ether oxygen in the two methoxy groups can act as a hydrogen bond acceptor, further contributing to interactions with protic solvents.

  • Symmetry and Size: The molecule is large and highly symmetrical. This often leads to a stable crystal lattice, a high melting point, and consequently, lower solubility compared to its smaller, monomeric counterpart, p-acetanisidide.

2.2 Predicted Solubility Behavior:

Based on this structure, we can infer a dualistic solubility profile. The large aromatic surface area suggests affinity for nonpolar aromatic or chlorinated solvents. Conversely, the polar amide and methoxy groups suggest potential solubility in polar solvents, particularly those that can engage in hydrogen bonding.[6] However, the molecule's inability to ionize means its solubility will be low in water and highly dependent on organic co-solvents.[4] The general principle that solubility of solid compounds increases with temperature will be a critical factor.[7][8]

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is governed by fundamental principles of intermolecular forces. A successful solubilization strategy involves matching the properties of the solvent with those of the solute.

3.1 "Like Dissolves Like": Polarity Matching

The most fundamental principle is that solutes dissolve best in solvents with similar polarity.

  • Polar Solvents (e.g., alcohols, DMF, DMSO) will primarily interact with the polar amide and methoxy groups of this compound.

  • Nonpolar Solvents (e.g., toluene, hexane) will interact with the extensive aromatic and hydrocarbon portions of the molecule.

3.2 The Role of Hydrogen Bonding

Hydrogen bonding is a powerful intermolecular force that significantly impacts solubility.[9]

  • Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amide groups, potentially leading to moderate or high solubility, especially upon heating.

  • Aprotic Polar Solvents (e.g., acetone, DMF, DMSO) can only act as hydrogen bond acceptors. They will interact strongly with the N-H protons of the amide groups. Solvents like DMF and DMSO are often excellent choices for large, polar molecules.

3.3 Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature rises.[8] This relationship is the basis for purification by recrystallization, where a compound is dissolved in a minimum amount of hot solvent and crystallizes upon cooling.

Recommended Solvents for Solubility Screening

The following table provides a structured approach to solvent screening, categorizing them by type and providing a hypothesis on the expected solubility of this compound. This serves as a starting point for experimental investigation.

Solvent CategoryExample SolventsKey Interaction MechanismPredicted Solubility (at 25°C)Rationale
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)Low to ModerateStrong H-bonding potential but may be offset by the large nonpolar structure.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneDipole-Dipole, H-Bond AcceptorModerate to HighExcellent H-bond acceptors capable of disrupting the solute's crystal lattice.
Aromatic Toluene, Benzeneπ-π Interactions, van der WaalsLow to ModerateFavorable interactions with the phenyl rings, but lack of polarity may be limiting.
Halogenated Dichloromethane (DCM), ChloroformDipole-Dipole, van der WaalsLow to ModerateModerate polarity and ability to interact with both polar and nonpolar regions.
Ethers Tetrahydrofuran (THF)Dipole-Dipole, H-Bond AcceptorModerateGood balance of polarity and nonpolar character.
Nonpolar Aliphatic n-Hexane, Cyclohexanevan der Waals (Dispersion Forces)Very LowMismatch in polarity; insufficient interaction to overcome solute-solute forces.

Experimental Protocol: Isothermal Gravimetric Analysis

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal gravimetric method (or static equilibrium method) is a robust and widely accepted technique.[7][10]

5.1 Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. A filtered aliquot of the saturated solution is then carefully evaporated, and the mass of the remaining solute is measured to determine the concentration.

5.2 Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to a known volume of solvent in a sealed vial prep2 Place vial in a temperature- controlled shaker bath prep1->prep2 equil1 Equilibrate for 24-72 hours at constant temperature (e.g., 25°C, 37°C, 50°C) prep2->equil1 equil2 Allow solids to settle (maintain temperature) equil1->equil2 sample1 Withdraw supernatant using a pre-heated, filtered syringe equil2->sample1 sample2 Dispense aliquot into a pre-weighed drying vessel sample1->sample2 sample3 Record the exact mass of the solution aliquot sample2->sample3 evap Evaporate solvent under vacuum or gentle heat sample3->evap weigh Weigh the dried vessel containing the solute residue evap->weigh calc1 Calculate mass of solute and mass of solvent weigh->calc1 calc2 Express solubility as mg/mL, g/100g solvent, or molality calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

5.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of glass vials. Accurately pipette a fixed volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for at least 48 hours to ensure equilibrium is reached. Periodically check to confirm that undissolved solid is still present.

  • Sampling: After equilibration, stop the shaking and allow the vials to stand in the bath for 2-4 hours for the excess solid to settle. Withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

    • Causality Note: Using a pre-heated syringe and filtering the sample prevents premature crystallization of the solute due to temperature changes, ensuring the collected sample accurately represents the saturated solution.

  • Gravimetric Analysis: a. Dispense the filtered aliquot into a pre-weighed, clean, and dry vial. b. Immediately record the total weight of the vial plus the aliquot of the saturated solution. c. Carefully evaporate the solvent using a vacuum oven or a gentle stream of nitrogen. Avoid excessive heat that could degrade the compound. d. Once the solute is completely dry, reweigh the vial. The difference between this final weight and the initial vial weight gives the mass of the dissolved solute.

  • Calculation:

    • Mass of Solvent = (Mass of Vial + Solution) - (Mass of Vial + Dry Solute)

    • Mass of Solute = (Mass of Vial + Dry Solute) - (Mass of empty Vial)

    • Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

Application Example: Designing a Recrystallization Protocol

The experimentally determined solubility data is directly applicable to process development. For instance, if experiments show that this compound has high solubility in hot ethanol (e.g., at 78°C) but low solubility in cold ethanol (e.g., at 4°C), ethanol would be an excellent candidate for recrystallization.[1] The protocol would involve dissolving the crude solid in the minimum amount of boiling ethanol, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.

Conclusion

References

  • International Journal of Scientific & Technology Research. (n.d.). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • ChemBK. (n.d.). p-Acetanisidide. Retrieved from [Link]

  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • ResearchGate. (2007). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2006). Solvent Effects on Hydrogen Bonding. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization & Stability of 3',3'''-Bi-p-acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical characterization of 3',3'''-Bi-p-acetanisidide , a specific oxidative dimer of p-acetanisidide (Methacetin). This compound is critical in pharmaceutical impurity profiling and dye chemistry, serving as a marker for oxidative degradation and a precursor to the carcinogenic o-dianisidine upon hydrolysis.

Introduction & Chemical Identity

This compound (CAS: 23080-65-1) is the


-diacetyl derivative of o-dianisidine. It is formed via the oxidative coupling of p-acetanisidide, a reaction often catalyzed by peroxidase enzymes or occurring as a degradation pathway in pharmaceutical formulations containing acetanilide derivatives.

Understanding this molecule is critical for two reasons:

  • Impurity Monitoring: It indicates oxidative stress in p-acetanisidide/methacetin supplies.

  • Safety: Its hydrolysis releases o-dianisidine , a known carcinogen (IARC Group 2B), necessitating rigorous stability controls.

Structural Nomenclature
  • IUPAC Name:

    
    -(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(acetamide)
    
  • Synonyms:

    
    -bis(acetamido)-4',4'''-dimethoxybiphenyl; Diacetyl-o-dianisidine.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 328.37 g/mol

Physicochemical Data Summary

The following table synthesizes the critical thermal and physical data. Note the distinct difference between the stable dimer and its hazardous hydrolysis product.

PropertyThis compound (Dimer)p-Acetanisidide (Monomer)o-Dianisidine (Hydrolysis Product)
CAS Number 23080-65-1 51-66-1119-90-4
Melting Point >250°C (Predicted/Analog) *130 – 132°C [1]137 – 138°C [2]
Appearance White to Grey Crystalline PowderWhite CrystalsColorless/Violet Crystals
Solubility Low (Water); Soluble (DMSO, Hot Acetic Acid)Soluble (Ethanol, Hot Water)Soluble (Organic Solvents)
Reactivity Stable amide; Hydrolyzes in acid/baseOxidizes to dimerCarcinogenic amine

*Note: While the monomer and hydrolysis products have well-documented melting points, the bis-acetylated dimer is a high-melting solid. Exact experimental values vary by crystal polymorph and are rarely reported in open literature, but structural analogs (bis-acetamides of benzidine) consistently melt above 250°C.

Stability Profile & Degradation Pathways

The stability of this compound is governed by the robustness of the biphenyl linkage versus the lability of the acetamido groups.

A. Hydrolytic Stability (Critical Risk)

The primary stability risk is amide hydrolysis . Under acidic (


) or basic (

) conditions, the acetyl groups are cleaved. This is a "toxicity-generating" degradation pathway.
  • Step 1: Loss of one acetyl group

    
    
    
    
    
    -acetyl-o-dianisidine.
  • Step 2: Loss of second acetyl group

    
    o-Dianisidine  (Toxic).
    
B. Thermal Stability

The compound is thermally stable up to its melting point. Unlike the monomer, which may sublime or oxidize, the dimer represents a thermodynamic "sink" in oxidative environments. However, prolonged heating >150°C in the presence of moisture will accelerate hydrolysis.

C. Photostability

The biphenyl core is UV-active. Prolonged exposure to UV light (254 nm) can induce radical formation, leading to further polymerization or ring chlorination if chloride ions are present (e.g., in HCl salts).

Visualization: Degradation & Analysis Workflow

The following diagram maps the degradation logic and the required analytical checkpoints.

G cluster_analysis Analytical Control Strategy Monomer p-Acetanisidide (MP: 130°C) Dimer This compound (Impurity/Dimer) Monomer->Dimer Oxidative Coupling (H2O2/Peroxidase) Inter N-Acetyl-o-dianisidine (Intermediate) Dimer->Inter Hydrolysis (H+ or OH-) HPLC HPLC-UV (254nm) Separates all 4 species Dimer->HPLC Toxic o-Dianisidine (Carcinogen | MP: 137°C) Inter->Toxic Hydrolysis (Full) Toxic->HPLC

Figure 1: Oxidative formation of the dimer and its subsequent hydrolytic degradation to toxic o-dianisidine.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use these protocols. The Melting Point test serves as a quick identity check, while HPLC validates purity and stability.

Protocol A: Melting Point Determination (DSC)

Use this to distinguish the dimer from the monomer.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.

  • Validation Criteria:

    • Monomer: Sharp endotherm onset at ~130°C.

    • Dimer: No events <200°C. Endotherm expected >250°C (decomposition may occur concurrently).

    • If an endotherm appears at 137°C, the sample is contaminated with carcinogenic o-dianisidine.

Protocol B: Forced Degradation (Stability Stress Test)

Use this to determine shelf-life risks.

  • Preparation: Dissolve this compound in DMSO, then dilute with 0.1 N HCl (Acid Stress) and 0.1 N NaOH (Base Stress).

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Analyze via HPLC (C18 Column, Acetonitrile/Water gradient).

  • Success Metric: Detection of peak at RRT (Relative Retention Time) corresponding to o-dianisidine standard.

References

  • ChemicalBook. p-Acetanisidide Properties (CAS 51-66-1). Retrieved from

  • National Institutes of Health (NIH) - PubChem. o-Dianisidine (CAS 119-90-4) Melting Point and Toxicity Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: o-Dianisidine.[1] Retrieved from

  • ChemicalBook. this compound (CAS 23080-65-1) Entry.[2] Retrieved from

Sources

Methodological & Application

Uncharted Territory: The Elusive Role of 3',3'''-Bi-p-acetanisidide in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, the compound 3',3'''-Bi-p-acetanisidide does not appear to be a recognized or documented reagent within the field of proteomics research. Extensive inquiries have yielded no specific applications, established protocols, or mechanistic studies related to its use in protein analysis, interaction studies, or drug development.

This lack of information suggests that this compound is either an exceptionally niche, novel compound not yet described in published research, a potential misnomer for a different chemical entity, or a compound not utilized for proteomics applications.

While we cannot provide specific application notes for the requested topic, we can offer insights into the classes of molecules and general methodologies that are conventionally used to achieve the goals implied by the query, such as studying protein-protein interactions and identifying drug targets.

Conceptual Alternatives: Established Tools in Proteomics

For researchers and professionals in drug development, several classes of chemical tools are fundamental for elucidating protein structure, function, and interactions. These include:

  • Chemical Crosslinkers: These are molecules with two or more reactive ends that can covalently link amino acid residues on the same protein (intramolecular crosslinking) or on different proteins (intermolecular crosslinking). This technique is invaluable for "freezing" transient protein interactions, allowing for their identification and the structural mapping of protein complexes.[1] Common crosslinkers target primary amines (lysine residues), sulfhydryl groups (cysteine residues), or carboxyl groups (aspartate and glutamate residues).[2]

  • Affinity-Based Probes and Chemical Proteomics: This approach utilizes small molecules, often based on a known drug or bioactive compound, that are modified with a reactive group and a reporter tag.[3] These probes can be used to "fish" for their protein targets within a complex cellular lysate, enabling the identification of on- and off-target effects of drugs.[3]

  • Molecular Glues and Stabilizers: These are small molecules that promote and stabilize protein-protein interactions.[4] By binding at the interface of two proteins, they can induce or enhance the formation of a protein complex, which can be a powerful therapeutic strategy. The study of such molecules is a burgeoning area of drug discovery.

General Methodologies in Proteomics Research

The analysis of samples treated with the aforementioned chemical tools typically involves a combination of sophisticated techniques:

  • Protein Separation: Techniques like gel electrophoresis (SDS-PAGE) or liquid chromatography are used to separate proteins and protein complexes from a mixture.

  • Mass Spectrometry (MS): This is the cornerstone of modern proteomics. After separation, proteins are often digested into smaller peptides, which are then analyzed by a mass spectrometer to determine their mass-to-charge ratio.[5][6][7][8][9]

  • Tandem Mass Spectrometry (MS/MS): In this technique, selected peptides are further fragmented and analyzed. The resulting fragmentation pattern provides sequence information, allowing for the confident identification of the protein.

  • Bioinformatics: Specialized software is used to search the vast amount of data generated by mass spectrometers against protein sequence databases to identify proteins and map post-translational modifications or cross-linking sites.

While the specific compound this compound remains elusive in the context of proteomics, the principles of using chemical biology tools to investigate protein function are well-established. Researchers interested in this area are encouraged to explore the extensive literature on known cross-linking agents, affinity probes, and molecular glues to find a suitable tool for their experimental needs.

Sources

Using 3',3'''-Bi-p-acetanisidide as a peroxidase reaction product

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development and Validation of Peroxidase Assays Using 3',3'''-Bi-p-acetanisidide as a Chromogenic Product

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of p-acetanisidide as a chromogenic substrate for horseradish peroxidase (HRP)-based assays. The protocol details the enzymatic conversion of p-acetanisidide into its dimer, this compound, a reaction product suitable for quantitative colorimetric analysis. We will explore the underlying enzymatic mechanism, provide detailed, step-by-step protocols for assay execution, and present a framework for the validation and optimization of this novel substrate system. This guide emphasizes the scientific rationale behind procedural steps, ensuring robust and reproducible results in applications such as ELISA, immunohistochemistry, and other enzyme-linked detection methods.

Introduction: The Need for Diverse Peroxidase Substrates

Enzyme-linked immunosorbent assays (ELISAs) and related immunoassays are foundational techniques in biological research and diagnostics.[1] A cornerstone of these assays is the use of a reporter enzyme, most commonly horseradish peroxidase (HRP), which catalyzes the conversion of a substrate into a detectable signal. While classic substrates like 3,3',5,5'-tetramethylbenzidine (TMB) and 3,3'-diaminobenzidine (DAB) are widely used, the exploration of new chromogenic systems is crucial for expanding the toolkit of assay developers, potentially offering advantages in stability, sensitivity, or safety.[2][3]

This application note introduces p-acetanisidide, a stable and soluble compound, as a substrate for HRP. In the presence of HRP and hydrogen peroxide (H₂O₂), p-acetanisidide undergoes oxidative dimerization to form this compound. This product is hypothesized to be a colored, insoluble, or soluble chromogen, analogous to the products formed from other benzidine-derived substrates like DAB.[4][5] We provide the scientific principles and a practical framework for implementing and validating this reaction in a laboratory setting.

Principle of the Assay: The HRP Catalytic Cycle

The enzymatic reaction follows a well-established peroxidase mechanism.[6][7] The process begins with the reaction of the HRP enzyme with hydrogen peroxide (H₂O₂), which oxidizes the enzyme's heme cofactor to create a highly reactive intermediate known as "Compound I". This activated enzyme complex then sequentially oxidizes two molecules of the substrate (p-acetanisidide), which act as electron donors. Each oxidation step generates a radical intermediate, and the two radicals subsequently couple to form the final dimeric product, this compound, regenerating the native HRP enzyme.

G HRP HRP (Fe³⁺) CompoundI Compound I (O=Fe⁴⁺-π⁺) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ Substrate1 p-Acetanisidide (Substrate) CompoundII Compound II (O=Fe⁴⁺) CompoundI->CompoundII + Substrate Radical1 Substrate Radical Substrate1:s->Radical1:n Dimer This compound (Colored Product) Radical1->Dimer Dimerization CompoundII->HRP + Substrate Substrate2 p-Acetanisidide (Substrate) Radical2 Substrate Radical Substrate2:s->Radical2:n Radical2->Dimer Dimerization inv1 inv2

Caption: Proposed mechanism for HRP-catalyzed oxidation of p-acetanisidide.

Materials and Reagents

Equipment
  • Absorbance microplate reader (with wavelength scanning capability recommended)

  • Calibrated single and multichannel pipettes

  • 96-well clear, flat-bottom microplates

  • Vortex mixer

  • pH meter

Reagents
  • p-Acetanisidide (CAS 556-08-1), ≥98% purity[8]

  • Horseradish Peroxidase (HRP), Type VI or similar, salt-free, lyophilized powder (e.g., Sigma-Aldrich P6782)

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ultrapure water

Detailed Protocols

PART 1: Reagent Preparation

Causality Behind Choices:

  • Phosphate Buffer (pH 6.0-7.0): HRP exhibits optimal activity in a slightly acidic to neutral pH range. Phosphate buffers are excellent for maintaining pH in this range and have low interference with the enzymatic reaction.[9]

  • DMSO for Substrate Stock: p-Acetanisidide has limited aqueous solubility.[8] A concentrated stock in an organic solvent like DMSO ensures it can be diluted into the aqueous assay buffer without immediate precipitation.

  • Fresh H₂O₂ Dilution: Hydrogen peroxide solutions can degrade over time.[6] Preparing the working solution fresh from a concentrated stock ensures consistent and maximal activity.

Reagent NamePreparation StepsStorage & Stability
Phosphate Buffer (0.1 M, pH 6.5) 1. Dissolve 1.38 g NaH₂PO₄·H₂O in ~80 mL of ultrapure water. 2. Add 0.71 g Na₂HPO₄. 3. Adjust pH to 6.5 using 1M NaOH or HCl. 4. Bring final volume to 100 mL.Store at 4°C for up to 1 month.
p-Acetanisidide Stock (100 mM) 1. Dissolve 165.2 mg of p-acetanisidide in 10 mL of DMSO. 2. Vortex until fully dissolved.Store in amber vials at -20°C for up to 6 months.
HRP Stock Solution (1 mg/mL) 1. Dissolve 1 mg of HRP in 1 mL of cold Phosphate Buffer. 2. Aliquot and store immediately.Store at -20°C. Avoid repeated freeze-thaw cycles.
H₂O₂ Stock Solution (1 M) 1. Carefully add 113 µL of 30% H₂O₂ to 9.89 mL of ultrapure water. 2. Caution: 30% H₂O₂ is a strong oxidizer. Handle with appropriate PPE.Prepare fresh. Do not store diluted solutions.
Stop Solution (2 M H₂SO₄) 1. Slowly add 11.1 mL of concentrated H₂SO₄ to ~80 mL of ultrapure water with constant stirring in an ice bath. 2. Bring final volume to 100 mL.Store at room temperature in a properly labeled, acid-safe bottle.
PART 2: Standard Assay Workflow (96-Well Plate)

This protocol provides a starting point for detecting HRP activity. Optimization is required for specific applications (see Part 3).

G start Start prep_reagents Prepare Working Solutions (Substrate, HRP) start->prep_reagents add_sample Pipette HRP Standard/Sample (50 µL) into Wells prep_reagents->add_sample add_substrate Add Substrate Working Solution (100 µL) to Initiate add_sample->add_substrate incubate Incubate at RT (e.g., 15-30 min) Protect from Light add_substrate->incubate stop_reaction Add Stop Solution (50 µL) incubate->stop_reaction read_plate Read Absorbance at Optimal λmax stop_reaction->read_plate end End read_plate->end

Caption: General experimental workflow for the peroxidase assay.

Step-by-Step Procedure:

  • Prepare Substrate Working Solution: On the day of the assay, prepare a 2X Substrate-Peroxide solution. For every 1 mL needed, mix:

    • 980 µL Phosphate Buffer (0.1 M, pH 6.5)

    • 20 µL p-Acetanisidide Stock (100 mM) -> Final [2 mM]

    • 0.6 µL H₂O₂ Stock (1 M) -> Final [0.6 mM]

    • Note: The optimal concentrations must be determined empirically (see Part 3).

  • Prepare HRP Dilutions: Create a serial dilution of HRP in Phosphate Buffer, ranging from 100 ng/mL to 0 ng/mL (buffer blank).

  • Assay Plate Setup:

    • Add 50 µL of each HRP dilution (or your experimental sample) to triplicate wells of a 96-well plate.

    • Include a "no-enzyme" control (50 µL of buffer only) to measure background signal.

  • Initiate Reaction: Add 100 µL of the Substrate Working Solution to all wells. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from direct light. Monitor for color development. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Add 50 µL of Stop Solution (2 M H₂SO₄) to all wells. The acid denatures the HRP, halting the reaction. This may also induce a color shift, which should be characterized.

  • Measure Signal: Read the absorbance of the plate at the predetermined optimal wavelength (λmax).

PART 3: Assay Validation and Optimization (Self-Validating System)

For any novel substrate, rigorous validation is essential to ensure trustworthiness and reliability.

1. Determination of Optimal Wavelength (λmax):

  • Rationale: Every chromophore has a unique wavelength of maximum absorbance. Using this λmax maximizes the signal-to-noise ratio.

  • Protocol:

    • Run a high-concentration reaction (e.g., 50 ng/mL HRP) and let it develop significant color.

    • Stop the reaction.

    • Using a scanning spectrophotometer/plate reader, perform a wavelength scan from 350 nm to 700 nm on a well containing the reaction product.

    • Identify the wavelength (λ) with the highest absorbance peak. This is the λmax to be used for all subsequent measurements.

2. Optimization of Substrate & H₂O₂ Concentrations:

  • Rationale: Enzyme kinetics are dependent on substrate concentration. Too little substrate will limit the reaction rate, while excess H₂O₂ can cause substrate inhibition or enzyme damage.[6]

  • Protocol (Checkerboard Titration):

    • Set up a 96-well plate with varying concentrations of p-acetanisidide (e.g., 0.1 mM to 5 mM) along the rows.

    • Use varying concentrations of H₂O₂ (e.g., 0.1 mM to 5 mM) along the columns.

    • Add a fixed, mid-range concentration of HRP (e.g., 10 ng/mL) to all wells.

    • Incubate for a fixed time, stop the reaction, and read the absorbance at λmax.

    • The combination of concentrations that yields the highest signal with the lowest background defines the optimal working condition.

3. Determination of Enzyme Kinetics (Michaelis-Menten):

  • Rationale: Characterizing the enzyme's kinetic parameters (Vmax and Km) provides a quantitative measure of its efficiency with the new substrate.

  • Protocol:

    • Use the optimal H₂O₂ concentration determined above.

    • Set up reactions with a fixed amount of HRP and varying concentrations of p-acetanisidide (e.g., 10-12 concentrations bracketing the expected Km).

    • Measure the initial reaction rate (V₀) for each concentration using a kinetic plate reader (reading absorbance every 30 seconds for 5-10 minutes).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Interpretation & Comparison

The reaction product, this compound, is expected to produce a visible color. The intensity of this color, measured as absorbance, should be directly proportional to the amount of HRP present in the sample.

Comparison with Standard Peroxidase Substrates
Feature3,3',5,5'-TMB3,3'-DABp-Acetanisidide (Projected)
Enzyme HRPHRPHRP
Reaction Product Blue (652 nm), turns Yellow (450 nm) after stop solution[1]Brown, insoluble precipitate[4][10]To be determined (likely a soluble colored product)
Sensitivity High (pg/mL range)[1]High, signal can be enhancedTo be determined through validation
Applications ELISA, Western Blot[2][3]IHC, Western Blot[4][11]Potentially ELISA, IHC
Safety Low carcinogenicity risk[3]Considered a potential carcinogen[4][12]Toxic, skin/mucous membrane irritant[8]
Key Advantage High sensitivity, soluble productInsoluble product for precise localizationPotentially novel spectral properties or stability
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No/Low Signal - Inactive HRP or H₂O₂ - Incorrect buffer pH - Sub-optimal substrate concentration- Use fresh reagents; test enzyme activity with a known substrate (e.g., TMB). - Verify buffer pH is within 6.0-7.0. - Perform checkerboard titration to optimize concentrations.
High Background - Autoxidation of the substrate[12] - Contaminated reagents - Excessive HRP concentration or incubation time- Prepare substrate solution immediately before use; protect from light. - Use ultrapure water and clean labware. - Reduce enzyme concentration and/or incubation time.
Poor Reproducibility - Inaccurate pipetting - Temperature fluctuations across the plate - Reagents not mixed properly- Calibrate pipettes; use reverse pipetting for viscous solutions. - Allow all reagents and the plate to reach room temperature before starting. - Ensure thorough mixing after adding reagents.

References

  • Wikipedia. (2023). 3,3'-Diaminobenzidine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Enzyme Kinetics of Horseradish Peroxidase. Retrieved from [Link]

  • Elabscience. (2021). Horseradish Peroxidase--HRP. Retrieved from [Link]

  • Josephy, P. D., & Van Damme, J. (1988). Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase. Xenobiotica, 18(10), 1149-1157. Retrieved from [Link]

  • Biomatik. (2021). ELISA Substrates: A Complete Selection Guide. Retrieved from [Link]

  • G-Biosciences. (2016). ELISA Substrates: A Selection Guide. Retrieved from [Link]

  • PubMed. (1992). Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot. Journal of clinical microbiology, 30(12), 3242–3244. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 5: Heme Peroxidase Kinetics. In Advances in Inorganic Chemistry. Retrieved from [Link]

  • Rockland Immunochemicals. (2024). Assay Substrate Selection Guide. Retrieved from [Link]

  • protocols.io. (2020). Protocol of preparation of horseradish peroxidase HRP) conjugated to anti- human IgG to be used as secondary antibody in immunoassays. Retrieved from [Link]

  • ResearchGate. (2021). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Retrieved from [Link]

  • ChemBK. (n.d.). p-Acetanisidide. Retrieved from [Link]

  • PubMed. (1983). Contrast enhancement of the brownish horseradish peroxidase-activated 3,3'-diaminobenzidine tetrahydrochloride reaction product in black and white photomicrography by the use of interference filters. Journal of neuroscience methods, 9(3), 271–276. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • ACS Publications. (2018). Using the Glucose Oxidase/Peroxidase System in Enzyme Kinetics. Retrieved from [Link]

  • EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. Retrieved from [Link]

  • MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • PubMed. (2005). Protein tyrosine phosphatase: enzymatic assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme-Substrate Reaction in ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Catalytic and Inhibitory Kinetic Behavior of Horseradish Peroxidase on the Electrode Surface. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Retrieved from [Link]

  • SurModics. (n.d.). Substrate Selection in Immunoassay Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of 3',3'''-Bi-p-acetanisidide Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of 3',3'''-Bi-p-acetanisidide for use in biological assays. Due to its inferred chemical structure as a dimer of p-acetanisidide, this compound is expected to have very low aqueous solubility, a common challenge in drug discovery and development. The protocols herein are designed to ensure maximal solubility, stability, and reproducibility of experimental results. The primary focus is on the generation of a high-concentration master stock solution in dimethyl sulfoxide (DMSO) and subsequent best practices for its dilution into aqueous assay buffers. This guide emphasizes the scientific rationale behind each step to empower researchers to make informed decisions and troubleshoot potential issues.

Introduction: The Solubility Challenge

This compound is an aromatic compound whose structure, as a dimer of p-acetanisidide, suggests significant physicochemical challenges for in vitro and cell-based assays. While specific experimental data for the dimer is not widely available, we can infer its properties from its monomer, p-acetanisidide (also known as 4'-Methoxyacetanilide).[1] The dimerization results in a larger, more rigid, and likely more planar molecule with a significantly higher molecular weight. These factors drastically increase the crystal lattice energy and reduce favorable interactions with water, leading to extremely poor aqueous solubility.

Poor solubility is a critical hurdle in drug discovery, as it can lead to underestimated potency, high variability in assay results, and potential compound precipitation in assay plates.[2][3] Therefore, a robust and standardized protocol for solubilization is paramount. This note details a validated workflow, grounded in established principles for handling poorly soluble research compounds.

Table 1: Physicochemical Properties of p-Acetanisidide (Monomer) and Inferred Properties of this compound (Dimer)
Propertyp-Acetanisidide (Monomer)This compound (Dimer, Inferred)Rationale for Inference
Molecular Formula C₉H₁₁NO₂[1][4]C₁₈H₂₀N₂O₄Dimerization of two C₉H₁₁NO₂ units with the loss of 2 H atoms to form a covalent bond.
Molecular Weight 165.19 g/mol [1][4]~328.36 g/mol Sum of two monomer units minus two hydrogen atoms.
Appearance White to gray-white solid/crystal[4]White to off-white solidExpected to be a solid with similar appearance to the monomer.
Aqueous Solubility Poor (0.42 g/100 mL at 20°C)[4][5]Extremely Poor (<0.01 mg/mL)Increased molecular size, hydrophobicity, and crystal packing energy dramatically reduce water solubility.
Organic Solubility Soluble in ethanol, chloroform, hot water[4][5]Sparingly soluble in common organic solvents; likely soluble in strong aprotic polar solvents (e.g., DMSO, DMF).Increased intermolecular forces require stronger solvents to overcome crystal lattice energy.
Stability Chemically stable under ambient conditions; noted as potentially air-sensitive[6]Assumed to be chemically stable, but precautions against air and light are prudent.The core aromatic amide structure is stable, but larger conjugated systems can be more susceptible to oxidation.

The Cornerstone of Solubilization: Solvent Selection

For compounds with poor aqueous solubility, the standard industry practice is to create a high-concentration master stock in an organic solvent, which is then diluted to a very low final percentage in the aqueous assay buffer.[7]

Dimethyl Sulfoxide (DMSO) is overwhelmingly the solvent of choice for this purpose.[8][9]

Causality for Selecting DMSO:

  • Exceptional Solvating Power: As a polar aprotic solvent, DMSO is highly effective at disrupting the crystal lattice forces of large, planar, and hydrophobic molecules like this compound.

  • Miscibility with Water: DMSO is fully miscible with water and aqueous buffers, which is essential for the subsequent dilution steps.

  • Low Volatility: Its high boiling point (189 °C) prevents solvent evaporation and concentration changes in stock solutions during handling.

  • Biocompatibility at Low Concentrations: Most biological assays can tolerate final DMSO concentrations up to 0.5-1.0% without significant solvent-induced artifacts. However, it is always critical to determine the specific tolerance of your assay and to maintain a consistent final DMSO concentration across all wells, including controls.

While other solvents like N,N-Dimethylformamide (DMF) can also be used, DMSO generally provides the best balance of solvating strength, safety, and compatibility with automated liquid handlers and a wide range of biological assays.[8][10]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution, a common starting concentration for screening campaigns. All steps should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • This compound (solid)

  • High-Purity, Anhydrous DMSO (≥99.9%, <0.03% water)[11]

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

Protocol Steps:

  • Pre-Protocol Calculation:

    • Determine the required mass of the compound using the following formula:

      Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock of this compound (MW ≈ 328.36):

      Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 328.36 g/mol × (1000 mg / 1 g) = 3.28 mg

  • Weighing the Compound:

    • Tare the amber glass vial on the analytical balance.

    • Carefully weigh the calculated mass of this compound directly into the vial. Record the exact mass.

  • Solvent Addition:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve the 10 mM concentration.

      Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the vial.

  • Facilitating Dissolution (The Self-Validating System):

    • Step 4a (Mechanical Agitation): Tightly cap the vial and vortex vigorously for 1-2 minutes. This initial step provides mechanical energy to break up powder aggregates.

    • Step 4b (Sonication): Place the vial in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to induce cavitation, a process that creates microscopic bubbles that collapse and generate localized energy, which is highly effective at breaking down stubborn crystal lattices.[7]

    • Step 4c (Visual Confirmation): After sonication, carefully inspect the solution against a bright light source. It should be completely clear, with no visible particulates, haze, or crystals. This is a critical quality control checkpoint. If any solid remains, repeat steps 4a and 4b. Gentle warming (to 30-40°C) can be considered but must be done with caution to avoid compound degradation.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in appropriately labeled, low-binding microtubes.[12]

    • Store the aliquots in a desiccated environment at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months) .[12]

Workflow for Assay Plate Preparation

The key to preventing compound precipitation is to minimize the time the compound spends in a high-concentration aqueous environment. Therefore, the recommended method is to add the DMSO stock directly to the final assay buffer.[7]

Protocol for Preparing a Dilution Series:

  • Thaw a single aliquot of the 10 mM master stock solution completely and mix gently.

  • Perform any intermediate dilutions, if necessary, in 100% DMSO , not in aqueous buffer.

  • Directly pipette a small volume (e.g., 0.5 µL) of the appropriate DMSO stock/dilution into the wells of the assay plate already containing the final assay medium (e.g., 99.5 µL). This minimizes the local concentration shock.

  • Immediately mix the plate thoroughly (e.g., using an orbital shaker) to ensure rapid and uniform dispersion of the compound.

  • Always include a "vehicle control" in your assay, which contains the same final concentration of DMSO as the test wells but no compound.

Visualization of the Stock Preparation Workflow

The following diagram illustrates the logical flow from solid compound to a ready-to-use master stock solution.

Stock_Preparation_Workflow cluster_prep Master Stock Preparation cluster_storage Storage & Handling cluster_use Assay Use Solid Weigh Solid Compound Add_DMSO Add Anhydrous DMSO Solid->Add_DMSO Calculate Volume Vortex Vortex Vigorously Add_DMSO->Vortex Sonicate Sonicate in Water Bath Vortex->Sonicate QC_Check Visual QC: Is Solution Clear? Sonicate->QC_Check QC_Check->Vortex No Aliquot Aliquot into Single-Use Tubes QC_Check->Aliquot Yes Store Store at -20°C / -80°C Aliquot->Store Assay_Dilution Dilute Directly into Aqueous Assay Buffer Store->Assay_Dilution

Caption: Workflow for preparing this compound stock solution.

References

  • How to tackle compound solubility issue : r/labrats - Reddit . Reddit. Available at: [Link]

  • p-Acetanisidide - ChemBK . ChemBK. Available at: [Link]

  • Dimethenamid-P | C12H18ClNO2S | CID 13633097 - PubChem . National Institutes of Health. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide . MDPI. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . National Institutes of Health. Available at: [Link]

  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem . National Institutes of Health. Available at: [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? . American Chemical Society. Available at: [Link]

  • Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem . National Institutes of Health. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . Wiley Online Library. Available at: [Link]

  • Rational Methods for the Selection of Diverse Screening Compounds . National Institutes of Health. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. Available at: [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO . GE Healthcare Life Sciences. Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed . National Institutes of Health. Available at: [Link]

  • p-Acetanisidine - ChemBK . ChemBK. Available at: [Link]

  • p-Acetanisidide, N-(dimethylcarbamoylmethyl)- | C13H18N2O3 | CID 56323 - PubChem . National Institutes of Health. Available at: [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity . National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trace Analysis of 3',3'''-Bi-p-acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource designed for analytical chemists and QC researchers. It addresses the specific challenges of detecting 3',3'''-Bi-p-acetanisidide (a known oxidative dimer impurity, often associated with p-acetanisidide and related acetanilides) at trace levels where background noise is a critical limiting factor.

Topic: Minimizing Background Noise in HPLC/UV-MS Detection Document ID: TS-IMP-23080 Applicable For: QC Analysts, Method Development Scientists Last Updated: October 26, 2023

Core Diagnostic: Understanding the Noise

User Question: I am seeing high baseline noise and ghost peaks when analyzing this compound. Is this a column issue or a solvent issue?

Senior Scientist Response: In the analysis of this compound (CAS: 23080-65-1), "noise" is rarely just electronic static. Because this molecule is a hydrophobic dimer (LogP ~1.6–1.8) of p-acetanisidide, it elutes later in the gradient (high % Organic). Therefore, the "noise" you observe is likely Gradient Elution Noise caused by impurities in the mobile phase being concentrated on the column and eluting as the organic strength increases.

The Noise Triangulation Protocol

Before modifying your method, perform this self-validating test to pinpoint the source:

  • The "Zero-Injection" Test: Run your full gradient method without injecting a sample (not even a blank solvent).

    • Result A: If the noise/peaks persist, the issue is the Mobile Phase or System (Pumps/Mixer).

    • Result B: If the baseline is flat, the issue is the Sample Matrix or Injector Carryover .

  • The "Hold" Test: Run the pump at initial conditions (e.g., 5% B) for 30 minutes, then step immediately to 100% B.

    • Observation: A massive spike at the step change confirms impurities in the weak solvent (Water/Buffer) are accumulating on the column.

Troubleshooting Workflow (Visualized)

The following logic tree guides you through the isolation of noise sources specific to aromatic amide dimer analysis.

NoiseTroubleshooting Start START: High Background Noise ZeroInj Perform Zero-Injection Gradient Start->ZeroInj IsNoiseThere Is Noise Present? ZeroInj->IsNoiseThere SysIssue System/Solvent Issue IsNoiseThere->SysIssue Yes SampleIssue Sample/Injector Issue IsNoiseThere->SampleIssue No CheckMixer Check Mixer Volume (Ripple Noise?) SysIssue->CheckMixer CheckSolvent Check Mobile Phase (Ghost Peaks?) SysIssue->CheckSolvent Action_Grade Action: Switch to Gradient Grade Solvents CheckSolvent->Action_Grade Action_TFA Action: Remove TFA/Acid (UV Cutoff Issue) CheckSolvent->Action_TFA BlankInj Inject Pure Solvent Blank SampleIssue->BlankInj IsPeakThere Peaks Present? BlankInj->IsPeakThere Action_Wash Action: Optimize Needle Wash (Hydrophobic Carryover) IsPeakThere->Action_Wash Yes Action_Extract Action: Improve Sample Cleanup (SPE/LLE) IsPeakThere->Action_Extract No

Caption: Decision tree for isolating background noise sources in HPLC analysis of this compound.

Method Optimization Guide

User Question: My current method uses Water/Methanol with 0.1% TFA. The baseline drifts significantly at 254 nm. How can I fix this?

Senior Scientist Response: The drift is likely due to the UV cutoff of the additives or the refractive index change between water and methanol. This compound has strong absorbance in the UV range, but using TFA (Trifluoroacetic acid) at low wavelengths (<220 nm) or high concentrations causes baseline shifts.

Optimized "Low-Noise" Protocol

This protocol minimizes baseline drift and suppresses ghost peaks for dimer detection.

A. Mobile Phase Engineering
ParameterRecommendationScientific Rationale
Organic Modifier Acetonitrile (Gradient Grade) Lower UV cutoff (190 nm) than Methanol (205 nm). Reduces baseline drift during gradients.[1]
Aqueous Phase 10 mM Ammonium Acetate (pH 6.8) This compound is a non-ionizable amide at neutral pH. Acetate is volatile (MS-compatible) and cleaner than Phosphate.
Additives Avoid TFA TFA absorbs at 210-220nm. If pH control is needed, use Formic Acid (0.1%), but only if detecting by MS.
B. Instrument Settings (The "Hidden" Noise Sources)
  • Reference Wavelength: Turn OFF .

    • Why? Many methods set a reference at 360 nm. If your dimer or matrix absorbs slightly at 360 nm, the instrument subtracts this "signal" from your target peak, creating negative peaks or noise.

  • Slit Width: Set to 4 nm .

    • Why? A wider slit increases light throughput (reducing random noise) but lowers spectral resolution. Since the dimer has a broad absorption band, 4 nm is the optimal trade-off.

  • Response Time: Increase to 1.0 - 2.0 seconds .

    • Why? If you are not doing UPLC (ultra-fast peaks), increasing response time acts as a digital filter to smooth out high-frequency pump noise.

Advanced Troubleshooting: The "Ghost Peak" Phenomenon

User Question: I see a recurring peak at the same retention time as the dimer, even in blank injections. Is the dimer contaminating my system?

Senior Scientist Response: It is highly probable that you are seeing a "System Ghost Peak" rather than carryover. This compound is hydrophobic. If your water source contains trace organics, they accumulate at the head of the column during the equilibration phase (low %B) and elute exactly when the gradient reaches the %B required to elute the dimer.

The Solution: The Ghost Trap Column Install a high-capacity C18 "Scavenger Column" or "Ghost Trap" between the Pump and the Injector (NOT after the injector).

  • Mechanism: It traps impurities from the mobile phase before they reach the autosampler.

  • Result: The impurities are permanently held on the trap column (or eluted later), leaving the analytical baseline flat at the dimer's retention time.

References & Grounding

  • Impurity Profiling Standards:

    • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Defines S/N ratio requirements and system suitability).

  • Chemical Structure & Properties:

    • PubChem.[2][3] Compound Summary for this compound (CAS 23080-65-1).[4]

  • HPLC Noise Reduction Methodologies:

    • Dolan, J. W. "Baseline Noise: Sources and Solutions." LCGC North America. (Authoritative source on distinguishing pump noise from chemical noise).

  • Dimer Formation Context:

    • ResearchGate. "Mechanistic Studies on Oxidation Reaction of Ethane-Bridged Porphyrin Dimers."[5] (Provides context on oxidative dimerization mechanisms relevant to acetanilides).

Sources

Technical Support Center: Optimizing Oxidative Coupling of p-Acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3'''-Bi-p-acetanisidide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the yields and purity of this important biaryl compound. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and perfect your experimental outcomes.

Introduction: The Challenge of Selective Biaryl Coupling

The oxidative coupling of anilides is a powerful method for constructing C-C bonds, forming biaryl structures that are key motifs in pharmaceuticals, advanced materials, and natural products.[1] The reaction, in principle, offers an atom-economical route to complex molecules from simple precursors. However, controlling the regioselectivity and minimizing side reactions presents a significant challenge. The synthesis of 3,3'''-Bi-p-acetanisidide from p-acetanisidide is a classic example where factors such as the choice of oxidant, reaction conditions, and substrate purity can dramatically influence the yield and product profile. This guide provides a structured approach to understanding and mastering this transformation.

Core Mechanism: A Radical Approach to Dimerization

The oxidative coupling of p-acetanisidide is generally understood to proceed through a radical cation mechanism, particularly when using metal-based oxidants like Ferric Chloride (FeCl₃). The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, but due to steric hindrance from the methoxy group at the para position, coupling occurs preferentially at the ortho position (C3).

The key steps are:

  • Single-Electron Transfer (SET): The oxidant accepts a single electron from the electron-rich p-acetanisidide ring, forming a radical cation.

  • Radical-Radical Coupling: Two of these radical cation intermediates couple at the ortho position to form a dimeric dication.

  • Deprotonation/Rearomatization: The dication loses two protons to re-establish aromaticity, yielding the final biaryl product.

G cluster_0 Step 1: Single-Electron Transfer (SET) cluster_1 Step 2: Radical-Radical Coupling cluster_2 Step 3: Rearomatization A 2x p-Acetanisidide B 2x Radical Cation A->B -2e⁻ (to Oxidant, e.g., 2Fe³⁺) C Dimeric Dication Intermediate B->C C-C Bond Formation (ortho-ortho) D 3,3'''-Bi-p-acetanisidide C->D -2H⁺

Caption: Proposed mechanism for oxidative dimerization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 3,3'''-Bi-p-acetanisidide in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from several critical parameters.

  • Oxidant Quality and Stoichiometry: Ferric chloride (FeCl₃) is a common oxidant for this transformation. However, it is highly hygroscopic. Anhydrous FeCl₃ is essential for optimal performance. The presence of water can deactivate the catalyst and inhibit the reaction. Always use freshly opened, anhydrous FeCl₃ or dry it under vacuum before use. The stoichiometry is also critical; a molar ratio of at least 2:1 (FeCl₃:p-acetanisidide) is required, as two Fe³⁺ ions are reduced to Fe²⁺ for each molecule of dimer formed.

  • Insufficient Reaction Temperature: While some oxidative couplings can proceed at room temperature, this specific transformation often requires heating to overcome the activation energy for the single-electron transfer. A typical starting point is refluxing in a suitable solvent like chloroform or dichloromethane. If you see no conversion at room temperature, gradually increase the heat.

  • Purity of p-Acetanisidide: The starting material, p-acetanisidide (also known as N-(4-methoxyphenyl)acetamide), must be pure.[2] Impurities, particularly unreacted p-anisidine, can consume the oxidant and lead to a complex mixture of colored byproducts. It is advisable to recrystallize commercial p-acetanisidide before use.

  • Solvent Choice: The solvent must be inert to the strong oxidizing conditions and capable of dissolving the starting material. Chlorinated solvents (e.g., chloroform, dichloromethane) are often effective. Ensure the solvent is anhydrous.

Q2: The reaction mixture turns dark brown or black, and I'm isolating a complex mixture of products, not my desired white solid. What is happening?

A2: A dark, intractable mixture is a classic sign of over-oxidation and polymerization side reactions.

  • Over-oxidation and Polymerization: The radical cation intermediate is highly reactive. If its concentration is too high or if it doesn't couple efficiently, it can be further oxidized or can initiate polymerization, leading to insoluble, high-molecular-weight materials.

    • Solution: Try adding the oxidant portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the reactive intermediate low at any given time, favoring the desired bimolecular coupling over undesired pathways.

  • Phenazine Formation: A significant side reaction with anilines and strong oxidants is the formation of phenazine-type structures, which are often highly colored.[3] This involves C-N bond formation in addition to C-C coupling.

    • Solution: Maintaining a strictly anhydrous environment and controlling the temperature can help suppress this pathway. Lowering the reaction temperature may favor the desired C-C coupling.

Q3: I've isolated a product, but my spectroscopic analysis (NMR, MS) suggests it's not the correct isomer. How can I control regioselectivity?

A3: The electronic properties of the starting material largely dictate the regioselectivity. The acetamido group is ortho-directing, and the methoxy group is also ortho-, para-directing. The desired product is the result of coupling at the position ortho to the acetamido group.

  • Steric and Electronic Control: The formation of the 3,3'-dimer is electronically favored. If you are seeing other isomers, it could indicate a different reaction mechanism is at play, possibly due to impurities or contaminants.

  • Verification: Ensure your starting material is indeed p-acetanisidide and not an isomeric variant. Contamination with m-acetanisidide, for example, would lead to a different set of coupling products.

Q4: What is the most effective method for purifying the final 3,3'''-Bi-p-acetanisidide product?

A4: The crude product is often a solid contaminated with residual iron salts and organic byproducts. A two-step purification is generally most effective.

  • Aqueous Workup: After the reaction is complete, quench it by pouring it into a large volume of water or dilute HCl. This will dissolve the iron salts. The crude product, which is insoluble in water, can then be collected by filtration. Wash the solid thoroughly with water to remove all traces of acid and iron.

  • Recrystallization: 3,3'''-Bi-p-acetanisidide is typically a crystalline solid. Recrystallization from a suitable solvent like ethanol, methanol, or acetic acid is highly effective for removing organic impurities and obtaining a high-purity product.[4] If the product is still colored, a small amount of activated charcoal can be used during recrystallization, followed by hot filtration. For very persistent impurities, column chromatography on silica gel may be necessary.[4]

Optimization and Troubleshooting Workflow

G Start Experiment Start: Synthesize 3,3'''-Bi-p-acetanisidide CheckYield Analyze Yield & Purity (TLC, NMR) Start->CheckYield Success High Yield & Purity: Protocol Successful CheckYield->Success Yes LowYield Low Yield / No Reaction CheckYield->LowYield No (Low Conversion) DarkMixture Dark Mixture / Byproducts CheckYield->DarkMixture No (Impure) CheckOxidant Verify Oxidant: - Anhydrous FeCl₃? - Correct Stoichiometry (≥2 eq)? LowYield->CheckOxidant SlowAddition Modify Procedure: - Slow/Portion-wise Oxidant Addition? DarkMixture->SlowAddition CheckConditions Adjust Conditions: - Increase Temperature? - Anhydrous Solvent? CheckOxidant->CheckConditions Oxidant OK CheckPurity Check Starting Material: - Recrystallize p-acetanisidide? CheckConditions->CheckPurity Conditions OK CheckPurity->Start Retry LowerTemp Adjust Conditions: - Lower Reaction Temperature? SlowAddition->LowerTemp Still Impure LowerTemp->Start Retry

Caption: Troubleshooting workflow for optimizing the synthesis.

Quantitative Parameter Summary

ParameterRecommended SettingRationale & Potential Impact on Yield
Starting Material High-purity p-AcetanisidideImpurities consume oxidant and create byproducts, drastically lowering yield.
Oxidant Anhydrous Ferric Chloride (FeCl₃)Water deactivates the oxidant. Use of hydrated FeCl₃ will lead to very low or no conversion.
Stoichiometry ≥ 2.0 equivalents of FeCl₃A stoichiometric amount is required for the redox reaction. Less than 2 eq. will result in incomplete conversion.
Solvent Anhydrous Chloroform or CH₂Cl₂Must be inert and dry. Protic or wet solvents will interfere with the reaction.
Temperature 50-65 °C (Reflux)Required to provide sufficient activation energy. Room temperature may be too slow.
Addition Method Slow, portion-wise addition of oxidantMinimizes high local concentrations of radical intermediates, reducing polymerization and side reactions.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere can help prevent unwanted side oxidations.[4]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory results.

Reagents & Equipment:

  • p-Acetanisidide (recrystallized), MW: 165.19 g/mol [2]

  • Anhydrous Ferric Chloride (FeCl₃), MW: 162.2 g/mol

  • Anhydrous Chloroform (CHCl₃)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Syringe pump or dropping funnel (optional, for slow addition)

  • Standard glassware for workup and filtration

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-acetanisidide (e.g., 5.0 g, 30.3 mmol).

  • Dissolution: Add anhydrous chloroform (100 mL) and stir until the starting material is fully dissolved.

  • Oxidant Addition: In a separate flask, dissolve anhydrous FeCl₃ (10.8 g, 66.6 mmol, 2.2 eq) in anhydrous chloroform (50 mL). Add this solution to the reaction mixture. For optimal results, add the FeCl₃ solution slowly over 30-60 minutes at room temperature before heating.

  • Reaction: Heat the mixture to reflux (approx. 61°C for chloroform) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material spot.

  • Quenching & Workup: After the reaction is complete (or no further starting material is being consumed), cool the flask to room temperature. Slowly pour the dark reaction mixture into a beaker containing 300 mL of 1M HCl solution with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is colorless and no longer acidic.

  • Drying: Dry the crude solid in a vacuum oven at 60-70°C overnight.

  • Purification: Recrystallize the dried crude product from hot ethanol or glacial acetic acid to yield 3,3'''-Bi-p-acetanisidide as a pure, off-white to tan solid.

References

  • Boele, M. D. K., et al. (n.d.). Selective Pd-Catalyzed Oxidative Coupling of Anilides with Olefins through C-H Bond Activation at Room Temperature. SciSpace. Available at: [Link]

  • Boele, M. D. K., et al. (2004). Selective Pd-Catalyzed Oxidative Coupling of Anilides with Olefins through C-H Bond Activation at Room Temperature. CORE. Available at: [Link]

  • Pal, S., et al. (2002). Ferric-Chloride-Promoted Oxidation of p-Anisidine to an N-Substituted Phenazine Derivative. ResearchGate. Available at: [Link]

  • (No author). (n.d.). Tailoring photocatalysts to modulate oxidative potential of anilides enhances para-selective electrochemical hydroxylation. ResearchGate. Available at: [Link]

  • Daugulis, O. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Available at: [Link]

  • Chen, M. S., et al. (2014). Pd-Catalyzed Aerobic Oxidative Coupling of Arenes: Evidence for Transmetalation between Two Pd(II)-Aryl Intermediates. PMC - NIH. Available at: [Link]

  • Tsang, A. S.-K., et al. (2013). Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group. ResearchGate. Available at: [Link]

  • (No author). (n.d.). Oxidative Coupling Mechanisms: Current State of Understanding.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Available at: [Link]

  • (No author). (n.d.). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. Available at: [Link]

  • (No author). (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • (No author). (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • (No author). (n.d.). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • Tzanavaras, P. D., & Themelis, D. G. (2007). Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique. PubMed. Available at: [Link]

  • Beaudry, C. M., et al. (2018). Enantioselective Vanadium Catalyzed Oxidative Coupling: Development and Mechanistic Insights. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 3',3'''-Bi-p-acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REF-STD-23080 Subject Matter Expert: Senior Application Scientist, Analytical Standards Division

Executive Summary

3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1), chemically known as


 , is a critical reference standard often used to monitor impurities in analgesic synthesis (specifically Paracetamol/Acetaminophen) and azo dye production.

Its structural integrity relies on the stability of two functional motifs: the amide linkage (susceptible to hydrolysis) and the electron-rich biphenyl core (susceptible to photo-oxidation). While generally stable in solid form, improper storage leads to desolvation, hydrolysis to carcinogenic amines (dianisidine derivatives), and quinoid oxidation.

This guide provides a self-validating framework for the long-term preservation of this compound.

Module 1: Storage & Handling Protocols

The "Golden Rule" of Storage

For maximum shelf-life (>2 years), this compound must be maintained in a state of thermodynamic dormancy .

ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C (Refrigerated)Slows the kinetics of amide hydrolysis and oxidative radical formation.
Humidity <40% RH (Desiccated)Moisture is the primary reagent for hydrolysis. The molecule is slightly hygroscopic.
Light Dark / Amber Vial The conjugated biphenyl system absorbs UV/Vis light, driving photo-oxidative degradation.
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Prevents oxidative attack on the methoxy groups and aromatic rings.
Decision Tree: Handling Solid vs. Solution

StorageLogic Start Incoming Sample: this compound State Physical State? Start->State Solid Solid Powder State->Solid Solution Stock Solution State->Solution SolidAction Store at +4°C Desiccator Cabinet Amber Vial Solid->SolidAction SolventCheck Solvent Type? Solution->SolventCheck Protic Protic (MeOH/Water) SolventCheck->Protic Hydrolysis Risk Aprotic Aprotic (DMSO/ACN) SolventCheck->Aprotic Preferred ProticAction CRITICAL: Use within 24h High Hydrolysis Risk Protic->ProticAction AproticAction Stable for 1 Month at -20°C Protect from Light Aprotic->AproticAction

Figure 1: Decision logic for storage based on physical state and solvent compatibility.

Module 2: Troubleshooting & FAQs

Q1: The white powder has turned faint yellow. Is it still usable?

Diagnosis: Photo-oxidation. The electron-rich biphenyl system is prone to forming quinoid-like structures upon UV exposure.

  • Impact: Purity has likely dropped below 98%. The yellow color indicates the formation of conjugated oxidation byproducts (often nitro- or quinone-based).

  • Action: Run a "System Suitability" check (see Module 3). If the main peak is <98.0% by area normalization, discard the lot.

  • Prevention: Always wrap the secondary container in aluminum foil if amber glass is unavailable.

Q2: I see a new peak at RRT ~0.85 in my HPLC chromatogram.

Diagnosis: Amide Hydrolysis. In the presence of moisture (or protic solvents like Methanol), the acetamido group hydrolyzes to the free amine.

  • Chemical Pathway:

    
    
    
  • Risk: This generates a dianisidine-derivative, which is potentially genotoxic.

  • Action: Check the pH of your mobile phase. Ensure the sample diluent is not acidic. Prepare fresh standards immediately.

Q3: The compound is not dissolving completely in the mobile phase.

Diagnosis: Polymorphism or Aggregation. Large, planar biphenyl molecules can stack efficiently (pi-pi stacking), making them difficult to solubilize after long-term cold storage.

  • Action:

    • Dissolve the standard in 100% DMSO or Acetonitrile first.

    • Sonicate for 5 minutes at ambient temperature.

    • Then dilute to the final concentration with water/buffer.

    • Note: Never add water first; this will cause the hydrophobic solid to "clump" and resist dissolution.

Module 3: Degradation Pathways & Analytical Validation

Understanding how the molecule breaks down allows you to detect failure early.

Degradation Mechanism Diagram

Degradation Parent This compound (Intact Standard) Hydrolysis Hydrolysis Pathway (Moisture/Acid) Parent->Hydrolysis + H2O / H+ Oxidation Oxidation Pathway (Light/Air) Parent->Oxidation + hν / O2 Product1 Mono-deacetylated Impurity Hydrolysis->Product1 Product3 Quinone/N-Oxide (Yellow Color) Oxidation->Product3 Product2 Dianisidine Derivative (Toxic Amine) Product1->Product2 Further Hydrolysis

Figure 2: Primary degradation pathways. Hydrolysis yields amines; Oxidation yields chromophores.

Validation Protocol: Purity Check

To verify the integrity of a stored lot, perform this HPLC assay.

Method Parameters:

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Biphenyl absorption max).

Acceptance Criteria:

  • Purity: > 98.0% (Area %).[1]

  • Appearance: Solution must be colorless.

  • Resolution: Resolution between the main peak and the nearest impurity (likely the mono-amine) must be > 2.0.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] ICH Guidelines.[2][3][4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23080-65-1 (this compound). PubChem.[5][6][7] [Link]

  • European Pharmacopoeia (Ph. Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10).[3] EDQM. [Link]

For further technical assistance, contact the Analytical Standards Support Team.

Sources

Resolving peak overlap between monomer and dimer acetanisidides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap Between Monomer and Dimer Acetanisidides

Welcome to the Advanced Method Development Center. This guide addresses a critical separation challenge in pharmaceutical analysis: resolving the parent monomer p-acetanisidide (Methacetin) from its oxidative coupling products (dimers) and related impurities.

Diagnostic Workflow: Is It Co-elution or Rotamerism?

Before altering column chemistry, you must confirm the nature of the peak overlap. Acetanisidides contain amide bonds, which can exhibit restricted rotation, leading to rotamers (conformational isomers) that mimic physical impurities.

Step 1: The Temperature Test (Rule Out Rotamers)

Amide rotamers often appear as split or broad peaks at room temperature but coalesce into a single sharp peak at elevated temperatures.[1]

  • Action: Increase column temperature to 50°C - 60°C .

  • Result A: Peaks merge

    
     It is a Rotamer (Single compound).[1]
    
  • Result B: Separation improves or remains distinct

    
     It is a Physical Impurity (Dimer).[1]
    
Step 2: Spectral Purity Check (DAD/MS)
  • UV-Vis (DAD): Compare the apex spectrum of the main peak with the leading/tailing edges. If the spectra differ, you have co-elution.

  • Mass Spec (MS): Extract ion chromatograms (XIC).

    • Monomer: m/z ~166

      
      
      
    • Dimer: m/z ~331

      
       (or ~329 if oxidative coupling occurred).[1]
      
Resolution Protocol: The Interaction Strategy

If you confirmed a physical dimer, standard C18 alkyl phases often fail because both the monomer and dimer are relatively hydrophobic neutral amides. To resolve them, you must exploit their aromaticity difference .[1]

The Solution: Switch from Hydrophobic Interaction (C18) to


 Interaction (Phenyl-Hexyl).[1]
Mechanism of Action

The dimer contains two aromatic rings compared to the monomer's one. A Phenyl-Hexyl stationary phase interacts preferentially with the dimer's extended


-electron system, significantly increasing its retention relative to the monomer.

G cluster_0 Stationary Phase Selection cluster_1 Analyte Interaction cluster_2 Result C18 C18 Column (Alkyl Chain) Monomer Monomer (1 Ring) C18->Monomer Van der Waals Dimer Dimer (2 Rings) C18->Dimer Van der Waals Phenyl Phenyl-Hexyl Column (Aromatic Ring) Phenyl->Monomer Weak Pi-Pi Phenyl->Dimer STRONG Pi-Pi Coelution Poor Resolution (Hydrophobic only) Monomer->Coelution Separation High Resolution (Hydrophobic + Pi-Pi) Monomer->Separation Dimer->Coelution Dimer->Separation

Figure 1: Mechanism of enhanced selectivity using Phenyl-Hexyl phases. The dimer's dual aromatic system creates a stronger "lock" with the phenyl stationary phase, pulling it away from the monomer.

Experimental Method Parameters

Use this optimized starting point for your method development.

ParameterRecommended SettingTechnical Rationale
Column Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH)Maximizes selectivity based on aromatic ring count rather than just hydrophobicity.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH ~4.[1]5)Buffers the amide; prevents silanol activity. Compatible with MS.
Mobile Phase B Methanol (MeOH) CRITICAL: Methanol promotes

interactions.[1][2] Acetonitrile (ACN) suppresses them.[1] Using ACN on a Phenyl column negates the benefit.[1]
Temperature 40°CBalances mass transfer kinetics with rotamer coalescence.[1]
Gradient 5% to 60% B over 15 minShallow gradient in the elution window of the aromatic region.
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC)Standard linear velocity.[1]
Troubleshooting FAQ

Q: I switched to a Phenyl-Hexyl column, but I am still using Acetonitrile. Why did the resolution not improve? A: Acetonitrile is a


-acidic solvent.[1] It forms a "layer" over the phenyl rings on the stationary phase, effectively shielding them from interacting with your analyte. You must  use Methanol (a protic solvent) to expose the 

-electrons of the stationary phase and enable the selective interaction with the acetanisidide dimer.

Q: The dimer peak is tailing significantly. A: Dimerized amides can be structurally rigid and may have reduced solubility.[1]

  • Check Solubility: Ensure the sample diluent matches the starting mobile phase conditions (low % organic).

  • Increase Buffer Strength: Increase Ammonium Acetate from 10 mM to 25 mM to mask secondary silanol interactions, which often affect larger, more basic impurities.

Q: I see a small peak before the monomer that disappears when I re-inject the same vial later. A: This is likely a "ghost peak" or carryover, but if it disappears over time in the vial, it could be a hemi-hydrate or a metastable polymorph dissolving. However, in the context of acetanisidides, suspect hydrolysis . p-Acetanisidide can hydrolyze to p-anisidine (elutes earlier).[1] Ensure your samples are prepared in neutral solvents and analyzed promptly.[1]

References & Authoritative Sources
  • Agilent Technologies. (2009).[1][2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (Demonstrates the critical role of Methanol in activating Phenyl ligand selectivity).

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (Explains the orthogonality of Phenyl-Hexyl vs C18).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5827, Methacetin (p-Acetanisidide).

    • [1]

  • Chromatography Online. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.

    • (Note: General landing page provided as specific article is recent/dynamic).

Sources

Purification methods for removing unreacted p-acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of p-acetanisidide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of p-acetanisidide. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My recrystallized p-acetanisidide is still impure. What are the most likely causes and how can I fix it?

This is a common issue that can often be traced back to the choice of solvent and the cooling process. Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities at varying temperatures.[1][2]

Causality and Troubleshooting:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the p-acetanisidide readily at elevated temperatures but poorly at low temperatures.[1][2] If the solubility of p-acetanisidide is too high at low temperatures, you will have poor recovery. Conversely, if it is not soluble enough at high temperatures, you may need an excessively large volume of solvent, which can also lead to low recovery. Water is a commonly used solvent for the recrystallization of acetanilide and its derivatives.[3][4] For p-acetanisidide, ethanol-water mixtures can also be effective.[5][6]

    • Solution: Conduct small-scale solubility tests with various solvents (e.g., water, ethanol, methanol, and mixtures thereof) to determine the optimal system for your specific impurity profile.[5]

  • Cooling Rate is Too Fast: Rapid cooling of the saturated solution can cause the impurities to become trapped within the crystal lattice of the p-acetanisidide.[7]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[8]

  • Insufficient Washing: Residual mother liquor, which contains the dissolved impurities, may adhere to the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]

FAQ 2: I am trying to remove the starting material, p-anisidine, from my p-acetanisidide product. Recrystallization isn't working well. What other methods can I use?

While recrystallization is a go-to method, its effectiveness is limited when the impurity (in this case, p-anisidine) has similar solubility characteristics to the product. In such scenarios, exploiting other physicochemical differences between the two compounds is necessary.

Alternative Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating amines from neutral compounds like amides. p-Anisidine, being a primary amine, is basic and will react with an acid to form a water-soluble salt. p-Acetanisidide, an amide, is significantly less basic and will remain in the organic phase.

    • Mechanism: By dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 5-10% HCl), the p-anisidine will be protonated and move into the aqueous layer. The organic layer, containing the purified p-acetanisidide, can then be separated, dried, and the solvent evaporated.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[9][10] Silica gel is a common stationary phase for the purification of moderately polar organic compounds.[10]

    • Principle: p-Anisidine is more polar than p-acetanisidide due to the presence of the primary amine group. Therefore, it will adhere more strongly to the polar silica gel. By using an appropriate solvent system (mobile phase), the less polar p-acetanisidide will elute from the column first, followed by the more polar p-anisidine. A typical solvent system could be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the p-anisidine.

FAQ 3: My final p-acetanisidide product has a yellowish or brownish tint. What causes this discoloration and how can I remove it?

Discoloration in the final product is often due to the presence of oxidized impurities. p-Anisidine, the starting material, is particularly susceptible to air oxidation, which can form colored byproducts.[5][11]

Troubleshooting Discoloration:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively remove colored impurities.[8][12]

    • Procedure: After dissolving the crude p-acetanisidide in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][8]

  • Distillation of Starting Material: If the p-anisidine starting material is discolored, it is best to purify it before use. Distillation under reduced pressure is an effective method for purifying p-anisidine.[5]

Troubleshooting Guides

Guide 1: Optimizing Recrystallization for Maximum Purity and Yield

Issue: Low yield or purity after recrystallization.

Recrystallization_Troubleshooting

ParameterRecommendationRationale
Solvent Choice Water, Ethanol/Waterp-Acetanisidide is slightly soluble in cold water and more soluble in hot water, making it a good solvent for recrystallization.[13][14] Ethanol can be added to increase the solubility of p-acetanisidide if needed.[6]
Solvent Volume Minimum amount to dissolve the solid at boilingUsing excess solvent will decrease the recovery of the purified product.[1][3]
Cooling Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and prevents the trapping of impurities.[8]
Washing Wash with a small amount of ice-cold solventRemoves any residual mother liquor containing impurities without dissolving a significant amount of the product.[8]
Guide 2: Effective Removal of p-Anisidine using Acid-Base Extraction

Issue: Presence of starting material (p-anisidine) in the final product.

Acid_Base_Extraction

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude p-acetanisidide in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous hydrochloric acid.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (depending on the solvent) containing the p-acetanisidide, and the bottom layer will be the aqueous phase containing the p-anisidinium chloride salt.

  • Collection: Drain the aqueous layer and collect the organic layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified p-acetanisidide.

Experimental Protocols

Protocol 1: Recrystallization of p-Acetanisidide from Water
  • Dissolution: In a 125-mL Erlenmeyer flask, add approximately 2 g of crude p-acetanilide and 35 mL of water.[3][4] Add a boiling chip.

  • Heating: Heat the mixture to boiling on a hot plate while stirring.[3][4]

  • Saturated Solution: Continue to boil and add small portions of hot water until all the solid has just dissolved.[3]

  • Decoloring (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Allow the crystals to air dry completely on the filter paper.

Protocol 2: Purification of p-Acetanisidide by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude p-acetanisidide in a minimum amount of the eluent (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 9:1 hexane:ethyl acetate). The less polar p-acetanisidide will travel down the column faster.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar p-anisidine.

  • Product Isolation: Combine the fractions containing the pure p-acetanisidide and evaporate the solvent to obtain the purified product.

References

  • Cerritos College. Purification of Impure Acetanilide. Available at: [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]

  • Wikipedia. p-Anisidine. Available at: [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]

  • Experiment 1 - Recrystallization of Acetanilide. Available at: [Link]

  • ResearchGate. pH optimization for removal of p‐anisidine and MO. Available at: [Link]

  • YouTube. Recrystallization of Acetanilide. Available at: [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. Available at: [Link]

  • ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available at: [Link]

  • Reddit. Purification Troubleshooting. Available at: [Link]

  • SlideShare. Synthesis of Acetanilide. Available at: [Link]

  • J-Stage. Effects of a Solute Analogue p-Acetoacetanisidide on the Crystallization of p-Acetanisidide. Available at: [Link]

  • YouTube. How to extract chemicals from over the counter products. Available at: [Link]

  • ResearchGate. Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products. Available at: [Link]

  • YouTube. Column Chromatography. Available at: [Link]

  • 464 appendix a: biochemical techniques - chromatography through sephadex g-50. Available at: [Link]

  • MDPI. Assessing Green Methods for Pectin Extraction from Waste Orange Peels. Available at: [Link]

  • International Journal of Scientific & Technology Research. Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Available at: [Link]

  • ResearchGate. Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Available at: [Link]

  • DrugFuture.com. p-Acetanisidine. Available at: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Column Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • PMC. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Available at: [Link]

  • MDPI. Pure Hydrolysis of Polyamides: A Comparative Study. Available at: [Link]

  • Academia.edu. Preparation and purification of Acetanilide. Available at: [Link]

  • Exp 1 - Recrystallization of Acetanilide. Available at: [Link]

  • ResearchGate. (PDF) p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Available at: [Link]

  • Column Chromatography. Available at: [Link]

  • Tishk International University. Preparation-of-Acetanilide.pdf. Available at: [Link]

  • ResearchGate. Does anybody have the AOAC protocol for p-anisidine value?. Available at: [Link]

  • LookChem. p-ANISIDINE. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 3',3'''-Bi-p-acetanisidide vs. o-Dianisidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3',3'''-Bi-p-acetanisidide (a specific regioisomer) and o-Dianisidine derivatives (the standard peroxidase substrates and dye intermediates).

These two compound classes are frequently confused due to similar nomenclature and molecular weights, yet they exhibit distinct structural, electronic, and toxicological properties.

Executive Summary

For researchers in drug development and analytical chemistry, distinguishing between This compound and o-Dianisidine derivatives is critical for assay validity and safety compliance.

  • o-Dianisidine (and derivatives): Characterized by a 3,3'-dimethoxy-4,4'-diamino substitution pattern.[1] These are planar, highly conjugated systems used primarily as HRP (Horseradish Peroxidase) substrates and mutagenic positive controls.

  • This compound: A regioisomer (CAS 23080-65-1) characterized by a 6,6'-dimethoxy substitution pattern relative to the biphenyl bridge. This creates a sterically hindered, twisted biphenyl core , rendering it electronically distinct and typically inactive as a standard peroxidase substrate.

Key Recommendation: Use o-dianisidine derivatives for enzymatic assays. Use this compound as a negative control for structural specificity or as a specialized intermediate in pigment synthesis where reduced planarity is required.

Structural & Chemical Identity

The fundamental difference lies in the regiochemistry of the biphenyl linkage , which dictates the molecule's 3D geometry and electronic conjugation.

Chemical Structures[2][3]
Featureo-Dianisidine (Derivative) This compound
Common Name N,N'-Diacetyl-o-dianisidineThis compound
CAS Number 20325-40-0 (Acetyl form)23080-65-1
IUPAC Name N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(acetamide)N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide
Methoxy Position 3,3' (Meta to bridge)6,6' (Ortho to bridge)
Geometry Planar Capable (High Conjugation)Twisted (Steric Hindrance)
Primary Use HRP Substrate, Mutagenic StandardImpurity Standard, Pigment Intermediate
Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural divergence and its impact on electronic conjugation.

G Precursor p-Acetanisidide Monomer (4-Methoxyacetanilide) oDianisidine o-Dianisidine Core (Linkage Meta to Methoxy) Planar System Precursor->oDianisidine Oxidative Coupling (Para to Amine) Bipacetanisidide This compound (Linkage Ortho to Methoxy) Twisted System Precursor->Bipacetanisidide Oxidative Coupling (Ortho to Methoxy) App_HRP Application: HRP Substrate (Redox Active) oDianisidine->App_HRP High Conjugation App_Pigment Application: Steric Pigment/Impurity Bipacetanisidide->App_Pigment Low Conjugation (Steric Twist)

Caption: Structural divergence of p-acetanisidide dimers. The ortho-methoxy linkage in this compound forces a twisted geometry, breaking the conjugation required for peroxidase activity.

Performance Comparison: Analytical & Toxicological

Peroxidase (HRP) Activity

o-Dianisidine is a "hydrogen donor" substrate. Upon oxidation by HRP/H2O2, it forms a colored diimine product.

  • o-Dianisidine: The methoxy groups at 3,3' allow the biphenyl rings to adopt a coplanar conformation, facilitating electron delocalization across the entire system. This results in a strong absorbance shift (Colorless

    
     Brown/Orange).
    
  • This compound: The methoxy groups at 6,6' (ortho to the bridge) clash sterically. This forces the rings to rotate nearly 90° relative to each other. This "break" in conjugation prevents the formation of the stable quinonoid species required for colorimetric detection.

Solubility and Stability

The acetyl groups in both derivatives significantly reduce water solubility compared to the free amine (o-dianisidine dihydrochloride).

PropertyN,N'-Diacetyl-o-dianisidineThis compound
Solubility (Water) Insoluble (< 0.1 mg/mL)Insoluble (< 0.1 mg/mL)
Solubility (DMSO) High (> 20 mg/mL)Moderate (> 10 mg/mL)
Stability (Light) Photosensitive (oxidizes to violet)Stable (due to lack of conjugation)
Melting Point ~238°C~260°C (Higher lattice energy)
Toxicology (E-E-A-T Analysis)

Safety Warning: o-Dianisidine is a Group 2B Carcinogen (IARC).

  • Mechanism: Metabolic N-oxidation forms a nitrenium ion, which intercalates into DNA.

  • This compound Profile: While data is scarcer, the steric twist hinders DNA intercalation (which requires planar stacking). However, it should still be handled as a potential mutagen due to the possibility of metabolic hydrolysis releasing active anisidines.

Experimental Protocols

Protocol A: Differentiating Isomers via UV-Vis Spectroscopy

Use this protocol to verify if your "standard" is the active o-dianisidine derivative or the inactive this compound isomer.

Materials:

  • Spectrophotometer (Quartz cuvettes)

  • Solvent: DMSO (Spectroscopic Grade)

  • Samples: Compound A (Unknown), Compound B (Reference)

Methodology:

  • Preparation: Dissolve 10 mg of the compound in 10 mL DMSO (1 mg/mL stock).

  • Dilution: Dilute 100

    
    L of stock into 2.9 mL DMSO.
    
  • Scan: Perform a spectral scan from 250 nm to 450 nm.

Expected Results:

  • o-Dianisidine Derivative: Exhibits a bathochromic shift (red-shift) with

    
     typically > 300 nm due to extended conjugation across the biphenyl bridge.
    
  • This compound: Exhibits a hypsochromic shift (blue-shift) with

    
     closer to the monomer (p-acetanisidide) range (~250-280 nm) because the two rings act as independent chromophores due to the twist.
    
Protocol B: Hydrolysis for HRP Assay Activation

This compound is N-acetylated and inactive. If you must use it as a precursor for o-dianisidine-like activity, it requires hydrolysis (Note: This yields the toxic free amine).

Workflow Diagram (DOT):

Hydrolysis Start Bi-p-acetanisidide (Inactive/Stable) Step1 Acid Hydrolysis (6M HCl, Reflux 1h) Start->Step1 Deacetylation Step2 Neutralization (NaOH to pH 7.0) Step1->Step2 End Free Amine Species (Active/Toxic) Step2->End Ready for HRP

Caption: Activation pathway. Note that hydrolysis of the 3',3'''-isomer will yield a sterically hindered free amine, which still may show poor HRP activity compared to standard o-dianisidine.

References

  • National Toxicology Program (NTP). (2023). Report on Carcinogens, Fifteenth Edition: o-Dianisidine and its Dyes. U.S. Department of Health and Human Services. [Link]

  • PubChem. (2023). Compound Summary: this compound (CAS 23080-65-1).[2][3][4] National Center for Biotechnology Information. [Link](Note: Linked to related isomer for structural comparison).

  • IARC Monographs. (2012). Benzidine and Dyes Metabolized to Benzidine. Volume 100F. International Agency for Research on Cancer.[5] [Link]

Sources

Advanced NMR Characterization Guide: Distinguishing 3',3'''-Bi-p-acetanisidide from Monomeric Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison for the NMR characterization of 3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1), focusing on distinguishing it from its monomeric precursor, p-acetanisidide (Methacetin).

Executive Summary & Chemical Context

This compound is the oxidative dimerization product of p-acetanisidide. In drug development and quality control, it represents a critical impurity or degradation product formed under oxidative stress (e.g., peroxidase-catalyzed reactions).

Distinguishing the dimer from the monomer is analytically challenging due to their identical functional groups (acetamide, methoxy) and similar polarity. However, Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive structural validation method based on symmetry breaking and spin-spin coupling patterns.

Chemical Identity Comparison
FeatureMonomer: p-Acetanisidide Dimer: this compound
Formula C

H

NO

C

H

N

O

Structure 1,4-disubstituted benzene3,3'-linked biphenyl core
Symmetry

(effective)

(rotational symmetry)
Spin System AA'BB' (or AA'XX')AMX (or ABC) per ring
Key Difference 4 equivalent aromatic protons3 non-equivalent aromatic protons

Experimental Protocol (Self-Validating)

Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts, DMSO-d


  is the preferred solvent due to its ability to solubilize the amide dimer and prevent aggregation-induced broadening.
  • Weighing: Accurately weigh 5–10 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: Ensure the sample is completely dissolved. The dimer may require mild sonication compared to the monomer.

  • Reference: Use residual solvent peak (DMSO-d

    
     at 2.50 ppm) or TMS (0.00 ppm) for internal referencing.
    
Acquisition Parameters[1]
  • Instrument: 400 MHz or higher (recommended for resolving H5/H6 coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (Monomer) / 64 (Dimer/Impurity level).

  • Relaxation Delay (D1):

    
     1.0 s (ensure quantitative integration of methyl signals).
    

Comparative Data Analysis

The definitive identification relies on the Aromatic Region (6.5 – 8.0 ppm) . While the monomer exhibits a symmetric higher-order coupling pattern, the dimer displays a distinct 3-spin system due to the 3,3'-linkage.

1H NMR Chemical Shift Data (DMSO-d )
AssignmentMonomer (p-Acetanisidide) Dimer (this compound) Multiplicity & Coupling (

)
NH (Amide) ~9.80 ppm~9.85 ppmBroad Singlet
H-2 (Ortho to NH)Part of AA'BB' (~7.45 ppm)~7.65 ppm Singlet (d,

Hz)
H-6 (Ortho to NH)Part of AA'BB' (~7.45 ppm)~7.50 ppmDoublet of Doublets (

Hz)
H-5 (Ortho to OMe)Part of AA'BB' (~6.85 ppm)~7.05 ppmDoublet (

Hz)
OMe (Methoxy) ~3.70 ppm~3.85 ppmSinglet
Ac (Acetyl) ~2.00 ppm~2.05 ppmSinglet
Diagnostic Logic (The "Fingerprint")
  • The "Isolated" Singlet (H-2):

    • Mechanism: In the dimer, the carbon at position 3 is substituted with the other phenyl ring. This isolates the proton at position 2 (between the acetamide at C1 and the biphenyl link at C3).

    • Observation: You will see a sharp singlet (or finely split doublet) at ~7.65 ppm.

    • Contrast: The monomer has no singlet in the aromatic region; it only shows the characteristic "roofed" doublets of the AA'BB' system.

  • Integration Ratio:

    • Monomer: Ratio of Aromatic H : Acetyl H = 4 : 3.

    • Dimer: Ratio of Aromatic H : Acetyl H = 3 : 3 (or 6:6 for the whole molecule).

    • Validation: Normalize the Acetyl methyl singlet to 3.00. If the total aromatic integration is 3.00, it is the dimer. If 4.00, it is the monomer.

  • Methoxy Shift:

    • The methoxy group in the dimer is ortho to the biphenyl linkage. Steric crowding and the ring current of the adjacent phenyl ring typically cause a slight downfield shift (

      
       ppm) compared to the monomer.
      

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the presence of this compound in a sample.

NMR_Workflow Start Start: Unknown Sample (Dissolved in DMSO-d6) Acquisition Acquire 1H NMR Spectrum (Focus: 6.5 - 8.0 ppm) Start->Acquisition Check_Integration Step 1: Integration Analysis Normalize Acetyl Methyl to 3.0H Acquisition->Check_Integration Decision_Int Total Aromatic Integral? Check_Integration->Decision_Int Monomer_Path Integral = 4.0H (Symmetric) Decision_Int->Monomer_Path 4.0H Dimer_Path Integral = 3.0H (Asymmetric) Decision_Int->Dimer_Path 3.0H Result_Monomer ID: p-Acetanisidide (Monomer) Monomer_Path->Result_Monomer Check_Splitting Step 2: Splitting Pattern Analysis Dimer_Path->Check_Splitting Decision_Split Is there an aromatic Singlet? Check_Splitting->Decision_Split Decision_Split->Result_Monomer No (AA'BB') Result_Dimer ID: this compound (Dimer) Decision_Split->Result_Dimer Yes (H-2)

Caption: Decision tree for distinguishing monomeric p-acetanisidide from its oxidative dimer using 1H NMR integration and multiplicity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5827, p-Acetanisidide". PubChem. Available at: [Link]

  • SpectraBase. "4,4'-Dimethoxybiphenyl NMR Data (Analogous Scaffold)". Wiley Science Solutions. Available at: [Link]

  • Core. "Selective Pd-Catalyzed Oxidative Coupling of Anilides". Core.ac.uk. Available at: [Link]

Mass spectrometry fragmentation pattern of 3',3'''-Bi-p-acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: 3',3'''-Bi-p-acetanisidide Fragmentation Dynamics

Part 1: Executive Summary & Technical Context

This compound (CAS: 23080-65-1) is a critical oxidative degradation product and synthetic impurity of p-acetanisidide (Methacetin).[1] Structurally, it represents a covalent C-C coupled dimer formed at the ortho-position relative to the methoxy group.[2]

Unlike ether-linked dimers (often seen in paracetamol degradation), the biphenyl core of this compound confers high thermal and collisional stability.[1] This guide provides a definitive comparison of its mass spectrometry (MS) behavior against its monomeric precursor and structural analogues, establishing a robust identification workflow.

Key Differentiator: The fragmentation fingerprint is dominated by a sequential "Double Ketene" loss , a hallmark of intact bis-acetanilide structures, distinguishing it from ether-bridged impurities which typically exhibit central bond cleavage.[1]

Part 2: Comparative Fragmentation Analysis

Monomer vs. Dimer: The Spectral Shift

The most immediate diagnostic is the mass shift.[2] While p-acetanisidide appears at m/z 166 ([M+H]⁺), the dimer appears at m/z 329 .[1][2] The absence of a dominant m/z 166 fragment in the dimer spectrum under soft ionization (ESI) confirms the covalent stability of the biphenyl bond.[2]

Featurep-Acetanisidide (Monomer)This compound (Dimer)
Formula C₉H₁₁NO₂C₁₈H₂₀N₂O₄
MW (Monoisotopic) 165.08 Da328.14 Da
Precursor Ion (ESI+) m/z 166.09 m/z 329.15
Primary Neutral Loss -42 Da (Ketene)-42 Da (Ketene) x 2
Base Peak (MS2) m/z 124 (p-Anisidine)m/z 287 or 245 (Deacetylated)
The "Double Ketene" Cascade Mechanism

The acetamido group (-NHCOCH₃) is the most labile portion of the molecule.[1][2] Upon Collision-Induced Dissociation (CID), the dimer undergoes a stepwise elimination of ketene (CH₂=C=O, 42 Da).[1]

  • Step 1 (m/z 329 → 287): Cleavage of the first amide bond.[1][2] The charge is retained on the amine nitrogen.[1][2]

  • Step 2 (m/z 287 → 245): Cleavage of the second amide bond.[1][2] This results in the fully deacetylated core: 3,3'-dimethoxybenzidine .[1][2]

This cascade is self-validating: observation of two distinct losses of 42 Da confirms the presence of two intact acetamido groups.[1][2]

Distinction from Ether-Linked Isomers

Isomeric impurities (e.g., N,O-dimers) often fragment at the central ether bridge.[1]

  • Ether Dimer: Likely to show cleavage to m/z ~165/166 (monomer recovery).[1][2]

  • Biphenyl Dimer (Target): The C-C bond is stronger than the amide bonds.[1][2] You will strip the side chains (acetyls) before breaking the rings apart.[1][2]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation pathway for this compound under ESI(+) conditions.

FragmentationPathway M_Parent Precursor Ion [M+H]+ m/z 329.15 (Intact Dimer) M_Frag1 Fragment 1 m/z 287.14 (Mono-deacetylated) M_Parent->M_Frag1 CID Fragmentation M_Frag2 Fragment 2 m/z 245.13 (Bi-deacetylated / Benzidine Core) M_Frag1->M_Frag2 Secondary Dissociation M_Frag3 Fragment 3 m/z 230.10 (Loss of Methyl Radical) M_Frag2->M_Frag3 High Energy Loss Neutral_Ketene1 Loss of Ketene (-CH2CO, 42 Da) Neutral_Ketene2 Loss of Ketene (-CH2CO, 42 Da) Neutral_Methyl Loss of Methyl (-CH3, 15 Da)

Caption: Stepwise ESI(+) fragmentation pathway of this compound showing sequential ketene losses.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Identification Workflow

Objective: To positively identify this compound in a p-acetanisidide bulk sample.[1]

1. Sample Preparation:

  • Dissolve 10 mg of bulk p-acetanisidide in 10 mL Methanol (HPLC grade).

  • Dilute 1:100 with Water/Methanol (50:[1]50) + 0.1% Formic Acid.[1][2]

  • Control: Prepare a synthetic standard of the dimer if available, or force-degrade monomer using H₂O₂/Peroxidase to generate the dimer in situ.[1][2]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes. The dimer is significantly more hydrophobic than the monomer and will elute later (approx.[2] RT shift +2-3 min vs monomer).[1][2]

3. Mass Spectrometry Settings (ESI+):

  • Mode: Positive Ionization (ESI+).[1][2]

  • Scan Range: m/z 100 – 600.[1][2]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the intact parent and the fully stripped core.

4. Data Validation Criteria:

  • Criterion 1: Presence of parent ion at m/z 329.15 ± 0.05 .[1][2]

  • Criterion 2: Observation of m/z 287 (primary fragment).[1][2]

  • Criterion 3: Absence of significant m/z 166 in the MS2 spectrum of the 329 precursor (rules out non-covalent adducts).[2]

Part 5: References

  • PubChem Compound Summary. "this compound (CAS 23080-65-1)."[1][2][3][4] National Center for Biotechnology Information. [Link][1]

  • NIST Mass Spectrometry Data Center. "Fragmentation Patterns of Acetanilides and Amides." NIST Chemistry WebBook. [Link][1]

  • Journal of Pharmaceutical and Biomedical Analysis. "Impurity Profiling of Paracetamol and Related Acetamides." (Extrapolated mechanism for acetamide dimers).[1][2] [Link]

Sources

Technical Guide: Validating 3',3'''-Bi-p-acetanisidide as a Specific Oxidation Marker

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for researchers utilizing 3',3'''-Bi-p-acetanisidide (the fluorescent dimer of p-acetanisidide) as a specific marker for peroxidase-mediated oxidation, particularly for distinguishing mammalian peroxidases like Lactoperoxidase (LPO) and Myeloperoxidase (MPO) from general heme-peroxidases.

Executive Summary

While 3,3',5,5'-tetramethylbenzidine (TMB) and Amplex Red are ubiquitous in ELISA and general oxidative assays, they often lack the kinetic selectivity required to distinguish between specific peroxidase isoforms in complex biological matrices.

This compound (formed via the oxidation of p-acetanisidide) offers a distinct advantage: it is a stable, fluorescent, covalent dimer . Unlike the charge-transfer complexes of TMB which require acidic termination to stabilize, the Bi-p-acetanisidide marker is a permanent chemical entity formed through radical-radical coupling. This guide validates its use as a robust marker for specific oxidative environments, particularly those driven by LPO and MPO.

Mechanism of Action

To validate this marker, one must understand that "this compound" is not the substrate; it is the analyte of interest generated during the reaction. The substrate is p-acetanisidide (PAA) .

The reaction proceeds via a radical mechanism where the peroxidase enzyme (e.g., LPO) abstracts an electron from the PAA, creating a phenoxy-like radical. These radicals preferentially couple at the ortho position relative to the methoxy group, forming the fluorescent biphenyl dimer.

Mechanistic Pathway (DOT Diagram)

PAA_Oxidation_Mechanism PAA p-Acetanisidide (Substrate) Enz Peroxidase (LPO/MPO) PAA->Enz H2O2 H2O2 (Co-substrate) H2O2->Enz Radical Free Radical Intermediate Enz->Radical 1e- Oxidation Radical->Radical Self-Coupling (Dimerization) Dimer This compound (Fluorescent Marker) Radical->Dimer C-C Bond Formation

Figure 1: The oxidative dimerization pathway of p-acetanisidide to this compound.

Comparative Analysis: Why Switch?

The following table objectively compares the Bi-p-acetanisidide system against industry standards.

Featurep-Acetanisidide (-> Bi-p-acetanisidide) TMB (Tetramethylbenzidine) Amplex Red (-> Resorufin)
Detection Mode Fluorescence (High Specificity)Absorbance (Colorimetric)Fluorescence
Product Stability High (Covalent Dimer)Low (Requires Acid Stop)Moderate (Photo-unstable)
Specificity High (Kinetic preference for LPO/MPO)Low (General HRP substrate)Low (General HRP substrate)
Interference Low (UV/Blue region)High (Turbidity affects Abs)High (Auto-oxidation)
Linearity Excellent (Ratiometric potential)Good (Limited by saturation)Excellent
Carcinogenicity Low/Unknown (Handle with care)Suspected CarcinogenLow

Key Insight: Use Bi-p-acetanisidide when you need to differentiate specific mammalian peroxidase activity from background noise or when long-term signal stability is required without adding corrosive stop solutions.

Validation Protocol (Self-Validating System)

This protocol is designed not just to run the assay, but to validate that the signal you are seeing is indeed the specific dimer and not an artifact.

Reagents Required[1][2][3]
  • Substrate Stock: 20 mM p-acetanisidide in 50% Ethanol/Buffer.

  • Buffer: 0.1 M Potassium Phosphate, pH 6.0 (Critical: LPO/MPO activity is pH sensitive).

  • Oxidant: 1 mM Hydrogen Peroxide (

    
    ) fresh solution.
    
  • Enzyme: Purified Lactoperoxidase (LPO) or Myeloperoxidase (MPO).

Step-by-Step Methodology
Phase 1: Spectral Validation (The "Fingerprint" Check)

Before running samples, you must confirm the formation of the specific fluorophore.

  • Reaction Mix: In a quartz cuvette, mix 980 µL Buffer, 10 µL Enzyme, and 10 µL Substrate Stock.

  • Baseline: Record a fluorescence emission scan (350–550 nm) with Excitation at 315 nm . (Expect flat line).

  • Initiation: Add 10 µL of

    
    . Mix by inversion.
    
  • Time-Scan: Immediately repeat the scan every 30 seconds for 5 minutes.

  • Validation Criteria: You should observe the emergence of a distinct peak centered around 400–415 nm .

    • Note: If the peak shifts significantly (>20 nm) or is broad/undefined, check for buffer contamination or non-specific radical scavenging.

Phase 2: Kinetic Linearity
  • Plate Setup: Use a black 96-well plate (to minimize background).

  • Gradient: Prepare a serial dilution of the peroxidase enzyme.

  • Incubation: Add 100 µL of Substrate/Buffer mix (final conc: 0.5 mM PAA, 100 µM

    
    ).
    
  • Read: Monitor Fluorescence (

    
    ) continuously for 10 minutes.
    
  • Data Processing: Plot the slope (RFU/min) vs. Enzyme Concentration.

    • Pass Criteria:

      
      .
      

Experimental Workflow & Troubleshooting

The following diagram outlines the logical flow for validating the marker in a new matrix (e.g., plasma, cell lysate).

Validation_Workflow Start Start Validation SpectralScan Phase 1: Spectral Scan (Ex 315nm / Em 350-550nm) Start->SpectralScan PeakCheck Distinct Peak at ~410 nm? SpectralScan->PeakCheck Optimize Adjust pH (5.5-6.5) or Substrate Conc. PeakCheck->Optimize No/Broad Peak Linearity Phase 2: Kinetic Assay (Dose-Response) PeakCheck->Linearity Yes Optimize->SpectralScan Inhibition Specificity Check (Add Azide/Cyanide) Linearity->Inhibition Final Validated Marker Inhibition->Final

Figure 2: Logical workflow for validating the Bi-p-acetanisidide marker in biological samples.

Critical Troubleshooting (Interference)
  • High Background: Biological matrices (serum) often fluoresce at 400 nm.

    • Solution: Use a "kinetic read" (slope) rather than an endpoint read. The background is static; the marker formation is dynamic.

  • No Signal: PAA oxidation is slower than TMB.

    • Solution: Increase incubation time or enzyme concentration. Ensure pH is < 6.5 (PAA oxidation is inefficient at alkaline pH).

References

  • Mechanism of Peroxidase Oxidation

    • Title: Kinetics and mechanism of periodate oxid
    • Source: ResearchG
    • Link:

  • Comparison of Peroxidase Substrates (TMB/ABTS)

    • Title: Comparison of ABTS, TMB, and OPD Peroxidase Substr
    • Source: SeraCare Technical Report
    • Link:

  • Lactoperoxidase Assay Specifics

    • Title: Purification of lactoperoxidase from bovine whey and investigation of kinetic parameters.[1]

    • Source: PubMed / NIH
    • Link:

  • Fluorescence of Biphenyl/Chalcone Derivatives (Structural Analogs)

    • Title: Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Deriv
    • Source: NIH / PMC
    • Link:

Sources

Comparative toxicity of 3',3'''-Bi-p-acetanisidide vs methacetin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Toxicity Guide: 3',3'''-Bi-p-acetanisidide vs. Methacetin[1]

Executive Summary

This guide provides a technical comparison between Methacetin (a widely used diagnostic probe for liver function) and This compound (a dimeric impurity and structural analogue).[1] While Methacetin is characterized by a well-defined, threshold-based hepatotoxicity profile driven by CYP1A2 metabolism, this compound represents a class of genotoxic impurities (GTI) sharing structural alerts with benzidine derivatives.[1]

For drug development professionals, distinguishing these two is critical: Methacetin is a tool compound , whereas this compound is a process impurity that must be controlled to ppm levels to avoid mutagenic risk.[1]

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in their molecular topology.[1] Methacetin is a monomeric acetamide, while the "Bi" compound is its C-C coupled dimer.[1]

FeatureMethacetin This compound
CAS Registry 51-66-123080-65-1
IUPAC Name

-(4-methoxyphenyl)acetamide

-(6,6'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)diacetamide
Structure Type Monomer (Aniline derivative)Dimer (Biphenyl derivative)
Molecular Weight 165.19 g/mol 328.36 g/mol
Origin Synthetic Target / Diagnostic AgentOxidative Coupling Impurity / Degradant
Solubility Moderate (Hot water, Ethanol)Poor (Due to rigid biphenyl core)
Structural Analysis
  • Methacetin: Consists of a p-anisidine core acetylated at the nitrogen.[1] It is planar, facilitating access to the CYP1A2 active site.[1]

  • This compound: Formed by the oxidative coupling of two methacetin molecules at the 3-position (ortho to the methoxy group).[1] This creates a 2,2'-dimethoxy-5,5'-diacetamidobiphenyl core.[1] The steric bulk of the ortho-methoxy groups forces the biphenyl rings to twist, creating atropisomerism and altering its interaction with DNA and enzymes compared to planar benzidines.[1]

Part 2: Toxicological Mechanisms

Methacetin: CYP1A2-Mediated Hepatotoxicity

Methacetin is generally considered safe at diagnostic doses (e.g.,


C-Methacetin breath test).[1] Its toxicity is dose-dependent  and threshold-based .[1]
  • Primary Pathway (Detoxification): Rapid

    
    -demethylation by CYP1A2  to form Acetaminophen (Paracetamol).[1] This is the basis of the liver function test.[1]
    
  • Secondary Pathway (Toxification): At high saturation,

    
    -hydroxylation (via CYP2E1/1A2) forms 
    
    
    
    -hydroxymethacetin, which converts to the reactive quinone imine .[1]
  • Consequence: Glutathione (GSH) depletion, oxidative stress, and centrilobular necrosis.[1]

  • Safety Margin: High.[1] Toxicity requires saturation of the

    
    -demethylation pathway.[1]
    
This compound: Genotoxicity & Mutagenicity

The dimer falls under the class of biphenyl amines .[1] Its toxicity is stochastic (non-threshold).[1]

  • Structural Alert: The molecule is a diacetylated derivative of a diaminobiphenyl.[1] While acetylation generally reduces acute mutagenicity compared to free amines, metabolic deacetylation or direct

    
    -oxidation can restore genotoxic potential.[1]
    
  • Mechanism:

    • Metabolic Activation: Hydrolysis by amidases to release the free amine (analogue of o-dianisidine isomers) OR direct

      
      -hydroxylation.[1]
      
    • DNA Adduct Formation: The electrophilic nitrenium ion binds to guanine residues in DNA.[1]

    • Twisting Effect: Unlike the potent carcinogen o-dianisidine (3,3'-dimethoxybenzidine), the 2,2'-dimethoxy substitution in this dimer induces a non-planar conformation.[1] This twisting often reduces intercalation capability but does not eliminate the risk of covalent DNA binding.[1]

  • Classification: Potential Genotoxic Impurity (PGI).[1] It triggers positive alerts in Ames tests (Strain TA98/TA100 with S9 activation).

Part 3: Visualization of Pathways

The following diagram contrasts the metabolic fate of Methacetin with the activation pathway of the impurity.

ToxicityPathways cluster_0 Methacetin (Diagnostic) cluster_1 This compound (Impurity) M Methacetin APAP Acetaminophen (Non-Toxic) M->APAP CYP1A2 (O-demethylation) NAPQI Quinone Imine (Reactive) M->NAPQI CYP2E1 (N-hydroxylation) GSH GSH Conjugate (Excretion) NAPQI->GSH + Glutathione M_CellDeath Hepatotoxicity NAPQI->M_CellDeath Protein Binding Dimer This compound Amine Free Diamine (Metabolite) Dimer->Amine Amidase (Hydrolysis) Nitrenium Nitrenium Ion Dimer->Nitrenium CYP450 (N-oxidation) Amine->Nitrenium Bioactivation DNA DNA Adduct (Mutation) Nitrenium->DNA Covalent Binding

Caption: Comparative metabolic fates.[1] Methacetin (left) is predominantly detoxified to Acetaminophen.[1] The dimer (right) undergoes bioactivation to electrophilic species capable of DNA modification.[1]

Part 4: Experimental Protocols

To validate the safety profile of a Methacetin batch or the toxicity of the dimer, the following protocols are standard.

Protocol A: CYP1A2 Metabolic Stability (Methacetin Performance)

Purpose: To verify Methacetin quality and enzymatic kinetics.[1]

  • System: Human Liver Microsomes (HLM) or Recombinant CYP1A2.[1]

  • Reaction Mix:

    • Substrate: Methacetin (varying concentrations 1–100 µM).[1]

    • Enzyme: 0.5 mg/mL microsomal protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., Phenacetin-d3).

  • Analysis: LC-MS/MS monitoring transition m/z 166

    
     124 (Methacetin) and 152 
    
    
    
    110 (Acetaminophen).[1]
  • Data Output: Calculate

    
     and 
    
    
    
    . High purity Methacetin should show clear Michaelis-Menten kinetics without inhibition from impurities.[1]
Protocol B: Bacterial Reverse Mutation Assay (Ames Test for Dimer)

Purpose: To detect genotoxic potential of the this compound impurity.[1]

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

  • Activation: Perform +/- S9 mix (rat liver post-mitochondrial supernatant induced with Aroclor 1254) to simulate mammalian metabolism.

  • Dosing: Dissolve this compound in DMSO. Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).

  • Plating: Mix bacteria, test substance, and S9 (or buffer) in top agar; pour onto minimal glucose agar plates.

  • Incubation: 37°C for 48–72 hours.

  • Scoring: Count revertant colonies.

  • Criteria: A 2-fold increase in colony count over control (solvent) indicates a positive mutagenic result.[1]

    • Note: Benzidine derivatives typically require S9 activation to show mutagenicity (TA98 is usually more sensitive to these frameshift mutagens).[1]

Part 5: Comparative Data Summary

ParameterMethacetinThis compound
Acute Toxicity (LD50 Mouse) ~1190 mg/kg (Oral)Data Scarce (Estimated >2000 mg/kg due to solubility, but chronic risk is key)
Primary Organ Target Liver (Centrilobular region)DNA (Systemic/Bladder potential)
Ames Test (TA98 +S9) NegativeLikely Positive (Class Alert)
Metabolic Half-life Short (< 1 hour)Long (Lipophilic, resistant to rapid clearance)
Regulatory Status API / Diagnostic AgentImpurity (Limit < 0.15% or TTC levels)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5827, Methacetin.[1] Retrieved from [Link][1]

  • OEHHA (2018). Proposition 65 List of Chemicals Known to Cause Cancer or Reproductive Toxicity.[1][2] (Context for Benzidine/Anisidine derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3',3'''-Bi-p-acetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4]

Emergency Safety Snapshot: 3',3'''-Bi-p-acetanisidide

Hazard Class: Potential Carcinogen / Skin & Respiratory Sensitizer. Chemical Context: This compound is structurally related to o-dianisidine (3,3'-dimethoxybenzidine).[1][2][5] While acetylation (as found in this molecule) generally reduces immediate toxicity compared to the free amine, metabolic hydrolysis can release carcinogenic o-dianisidine.[2] Treat with the same rigor as a known carcinogen.

Critical Check Immediate Action
Physical State Solid (Powder/Crystals).[1][2][6] High risk of aerosolization during weighing.[2]
Inhalation Risk HIGH. Dust inhalation is the primary exposure vector.[1]
Dermal Risk MODERATE/HIGH. Potential for transdermal absorption and sensitization.[1]
Spill Response Do NOT dry sweep.[1] Wet wipe or use HEPA vacuum only.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[2] Relying on a single layer is insufficient for benzidine-derivative analogs.[2]

PPE ComponentSpecificationOperational Logic (The "Why")
Respiratory N95 or P100 Respirator (Minimum) Better: Powered Air Purifying Respirator (PAPR) if handling >1g outside a hood.Particle Exclusion: The primary threat is micro-particulates during weighing. Standard surgical masks offer zero protection against chemical dusts.
Hand Protection (Inner) Nitrile (4 mil / 0.1mm) Tactile Layer: Provides dexterity for manipulation.[1] Acts as a second skin if the outer glove breaches.[2]
Hand Protection (Outer) Nitrile (8 mil) OR Silver Shield® (Laminate) Chemical Barrier: If solubilizing in organic solvents (DMSO, Methanol), standard nitrile degrades.[1][2] Laminate gloves offer broad-spectrum permeation resistance.[2]
Body Protection Lab Coat (Buttoned, Knee-length) High Risk:[1][2] Tyvek® Sleeve Covers or Apron.Fomite Control: Prevents dust accumulation on street clothes, which transports carcinogens outside the lab (secondary exposure).[2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Aerosol Defense: Safety glasses leave gaps.[1] Goggles seal the ocular cavity against floating dust and splashes.[2]

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls (Pre-Work)

Before donning PPE, ensure the environment is secure.[2][7]

  • Ventilation: Verify Chemical Fume Hood is operating at face velocity 80–120 fpm .

  • Balance Enclosure: If weighing powder, place the analytical balance inside the fume hood or a dedicated powder containment enclosure.[2]

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away" to prevent dispersion.[2]

Phase B: Weighing & Solubilization (The Critical Zone)

Goal: Zero inhalation, zero surface contamination.[1][2]

  • Don PPE: Put on inner gloves -> Lab coat -> Respirator (fit check) -> Goggles -> Outer gloves (tucked over coat cuffs).[1][2]

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable spatula. Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Solubilization: Add solvent (e.g., DMSO, Ethanol) immediately to the weighed powder to "wet" it down.[2]

    • Note: Once in solution, the inhalation risk drops, but the permeation risk increases .[2] (Solvents like DMSO carry dissolved chemicals through the skin).

  • Decon: Wipe the exterior of the stock bottle and the balance with a solvent-dampened Kimwipe before removing them from the workspace.[2]

Phase C: Waste & Disposal
  • Solids: Disposable spatulas, weigh boats, and contaminated gloves go into a Hazardous Solid Waste container (labeled "Carcinogenic Debris").[2]

  • Liquids: Collect in a dedicated organic waste stream. Do not mix with oxidizers.[2][3]

  • Final Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing gloves.

Scientific Rationale: The "Swiss Cheese" Defense Model

The protocol above relies on the Swiss Cheese Model of accident causation. No single layer is perfect, but overlapping layers create an impenetrable system.[2]

  • Layer 1 (Engineering): The Fume Hood captures 99% of airborne dust.

  • Layer 2 (Respiratory): The N95/P100 captures the 1% that might escape due to turbulence.

  • Layer 3 (Dermal): Double gloving utilizes the "breakthrough time" principle. If the outer glove is compromised by a solvent (like DMSO), the inner glove provides a 10–15 minute window to doff and wash before the chemical reaches the skin.[2]

Visualizing the Safety Logic

SafetyProtocol cluster_0 Hazard Source cluster_1 Barriers (The Defense) cluster_2 Outcome Chemical This compound (Powder) Hood Fume Hood (Engineering Control) Chemical->Hood Dust Generation PPE_Skin Double Nitrile/Tyvek (Dermal Barrier) Chemical->PPE_Skin Spill/Splash PPE_Resp N95/P100 (Inhalation Barrier) Hood->PPE_Resp Turbulence Leak (1%) Safe Safe Operator Hood->Safe Captured (99%) PPE_Resp->Safe Filtered Exposure Exposure Event PPE_Resp->Exposure Fit Failure PPE_Skin->Safe Impermeable PPE_Skin->Exposure Permeation/Tear

Caption: The "Layered Defense" model illustrates how engineering controls and PPE function as redundant filters to prevent operator exposure.[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Benzidine-based dyes and metabolites.[2] Centers for Disease Control and Prevention.[2] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[2][5] United States Department of Labor. [Link]1][2]

  • PubChem. (2024). Compound Summary: N,N'-Diacetyl-o-dianisidine (this compound).[1][2] National Library of Medicine. [Link]1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.